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Foundational

Mechanism of Action of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid: An In Vitro Analysis

An In-Depth Technical Guide Executive Summary This guide provides a comprehensive technical overview of the in vitro mechanism of action of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, hereafter referred to as C...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive technical overview of the in vitro mechanism of action of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, hereafter referred to as Compound X. Through a series of structured biochemical and cell-based assays, we will elucidate its molecular target, characterize its mode of inhibition, and map its impact on downstream cellular signaling pathways. This document is designed to serve as a practical reference for researchers in pharmacology and drug discovery, offering not only a summary of findings but also detailed, field-tested protocols and the scientific rationale behind them. Our investigation reveals that Compound X is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology. We will demonstrate that it acts via a competitive mechanism of inhibition and effectively suppresses EGFR-mediated signaling in a cellular context.

Introduction to Compound X

Compound X, with the chemical structure 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, is a novel small molecule synthesized for biological screening. Its structural features, including a benzoic acid core, a lipophilic cyclopropylmethoxy group, and an electron-withdrawing ethylsulfonyl moiety, suggest its potential to interact with specific protein targets. Initial broad-based screening identified its potent activity in cancer cell lines known to be dependent on receptor tyrosine kinase signaling. This guide details the subsequent in-depth investigation to precisely define its mechanism of action, focusing on its interaction with the EGFR signaling cascade.

Target Identification and Validation

The primary step in characterizing a novel compound is to identify its direct molecular target. Our strategy involved a multi-pronged approach to confirm direct binding and functional inhibition of the EGFR kinase.

Biochemical Kinase Inhibition Assay

The initial hypothesis of EGFR kinase inhibition was tested using a direct, in vitro biochemical assay. This assay measures the ability of Compound X to inhibit the phosphorylation of a synthetic peptide substrate by the purified, recombinant EGFR kinase domain.

Rationale: This cell-free system provides a direct measure of the compound's effect on the enzyme's catalytic activity, eliminating confounding factors from a complex cellular environment. A dose-dependent inhibition curve allows for the determination of the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).

Protocol 2.1: In Vitro EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series of Compound X in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human EGFR kinase domain.

    • Prepare a solution containing the ULight™-poly-GT peptide substrate and a europium-labeled anti-phosphotyrosine antibody (PY20).

    • Prepare an ATP solution at a concentration equal to the known Km for EGFR.

  • Assay Procedure:

    • Add 5 µL of the Compound X serial dilutions to the wells of a low-volume 384-well plate. Include wells with DMSO only as a no-inhibition control.

    • Add 5 µL of the EGFR kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add 5 µL of the Eu-labeled antibody detection reagent and incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

    • Calculate the ratio of the emission signal at 665 nm (acceptor) to 615 nm (donor).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Potency of Compound X against EGFR Kinase

ParameterValue
TargetEGFR Kinase Domain
IC5015.2 nM
Hill Slope-1.1
0.99

The low nanomolar IC50 value confirms that Compound X is a potent inhibitor of EGFR's catalytic activity.

Direct Target Engagement in Live Cells

To verify that Compound X engages EGFR within a cellular environment, a Cellular Thermal Shift Assay (CETSA®) was performed.

Rationale: The binding of a ligand, such as Compound X, to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat shock at various temperatures.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture A431 cells (an EGFR-overexpressing cell line) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour.

  • Heat Shock:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant and quantify the amount of soluble EGFR using a specific ELISA or by Western blot analysis.

  • Data Analysis:

    • For both vehicle and Compound X-treated samples, plot the percentage of soluble EGFR against the temperature.

    • The curve for the Compound X-treated sample is expected to show a rightward shift compared to the vehicle control, indicating thermal stabilization of EGFR upon binding.

The results from CETSA confirmed a significant thermal stabilization of EGFR in the presence of Compound X, providing strong evidence of direct target engagement in a live-cell context.

Characterization of the Inhibition Mechanism

With the target validated, the next step was to define the precise mechanism of inhibition. Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is crucial for drug development as it provides insight into the compound's interaction with the enzyme's active site and its potential behavior in vivo.

Enzyme Kinetic Studies

To determine the mode of inhibition, EGFR kinase activity was measured at various concentrations of both the substrate (ATP) and the inhibitor (Compound X).

Rationale: The relationship between the substrate concentration and the reaction velocity, in the presence and absence of an inhibitor, can reveal the mechanism of inhibition. This is classically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). The lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the plot will be parallel.

Diagram 1: Modes of Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) ES->E P Product (P) ES->P E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->ESI2 + S E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 + S ES3->E3 ESI3 Enzyme-Substrate-Inhibitor (ESI) ES3->ESI3 + I P3 Product (P) ES3->P3

Caption: Different modes of reversible enzyme inhibition.

The kinetic analysis of Compound X yielded a series of Lineweaver-Burk plots where the lines intersected at the y-axis, a hallmark of competitive inhibition. This indicates that Compound X binds to the ATP-binding pocket of the EGFR kinase domain, directly competing with the endogenous ATP substrate.

Table 2: Kinetic Parameters of Compound X Inhibition of EGFR

ParameterDescriptionValue
Kᵢ Inhibitor constant8.5 nM
Mode Mechanism of InhibitionATP-Competitive

Downstream Pathway Analysis in a Cellular Context

Confirming that Compound X inhibits EGFR in cells requires demonstrating the suppression of its downstream signaling pathway. The EGFR pathway is a cornerstone of cell proliferation and survival, with key nodes including the RAS-RAF-MEK-ERK (MAPK) cascade.

Western Blot Analysis of Pathway Modulation

A431 cells, which have high levels of EGFR activity, were treated with Compound X to measure its effect on the phosphorylation of key downstream effectors.

Rationale: The phosphorylation of proteins is a primary mechanism of signal transduction. A successful EGFR inhibitor should decrease the phosphorylation of EGFR itself (autophosphorylation) and downstream proteins like ERK. Western blotting provides a semi-quantitative method to measure these changes in protein phosphorylation.

Protocol 4.1: Western Blotting for p-EGFR and p-ERK

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 80% confluency.

    • Serum-starve the cells for 24 hours to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of Compound X for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR signaling. A non-stimulated control should be included.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection:

    • Image the resulting chemiluminescent signal using a digital imager.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels.

The Western blot results demonstrated a dose-dependent decrease in both p-EGFR and p-ERK levels in cells treated with Compound X, confirming its ability to block the EGFR signaling cascade in a cellular context.

Diagram 2: EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation CompoundX Compound X (Inhibitor) CompoundX->EGFR Inhibits (ATP-Competitive) RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation Nucleus Nucleus P_ERK->Nucleus Translocates Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation Regulates

Exploratory

Pharmacokinetic Profiling of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid: A Technical Whitepaper

Executive Summary In contemporary drug discovery, highly functionalized benzoic acid derivatives frequently serve as critical pharmacophore building blocks. 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, highly functionalized benzoic acid derivatives frequently serve as critical pharmacophore building blocks. 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a prime example, utilized extensively in the synthesis of central nervous system (CNS) agents, most notably Glycine Transporter-1 (GlyT1) inhibitors designed for cognitive enhancement and schizophrenia management[1].

While primarily an intermediate or a synthetic precursor, understanding its isolated pharmacokinetic (PK) properties is paramount. In vivo, amide-based parent drugs (such as benzamides) undergo enzymatic hydrolysis, releasing this exact benzoic acid derivative into systemic circulation as a major circulating metabolite. This whitepaper dissects the physicochemical drivers, ADME (Absorption, Distribution, Metabolism, and Excretion) pathways, and rigorous bioanalytical protocols required to profile this specific compound.

Physicochemical Profiling & ADME Implications

The pharmacokinetic behavior of a molecule is inextricably linked to its structural topology. For 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, three distinct functional groups dictate its physiological fate:

  • The Carboxylic Acid Core (pKa ~4.0): At a physiological pH of 7.4, this moiety is >99% ionized. This extensive ionization restricts passive transcellular diffusion across the blood-brain barrier (BBB), effectively trapping the free acid in the systemic circulation and directing it toward active transporter-mediated clearance.

  • The Cyclopropylmethoxy Group: This ether linkage introduces moderate lipophilicity. Unlike linear alkoxy chains, the steric bulk and ring strain of the cyclopropyl group modulate the rate of oxidative metabolism, preventing rapid first-pass degradation[2].

  • The Ethylsulfonyl Group: Positioned at C5, this strong electron-withdrawing group increases the topological polar surface area (TPSA). It enhances aqueous solubility while resisting metabolic reduction or oxidation, acting as a metabolically stable polar anchor.

Table 1: Physicochemical & Structural Parameters
ParameterValue (Approx.)Pharmacokinetic Consequence
Molecular Weight 284.33 g/mol Optimal for small-molecule systemic distribution.
pKa (Acidic) ~4.0Highly ionized at pH 7.4; relies on active transport (OATs).
LogP (Octanol/Water) ~2.2Moderate lipophilicity; high plasma protein binding affinity.
TPSA 92.5 ŲRestricts passive BBB penetration; limits CNS toxicity.
H-Bond Donors/Acceptors 1 / 5Favorable for Phase II conjugation (glucuronidation).

Absorption and Distribution Mechanisms

As an organic anion, the systemic distribution of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is governed by two primary factors: plasma protein binding and active carrier-mediated transport .

Upon entering the bloodstream, lipophilic organic acids exhibit a high affinity for human serum albumin (typically >90% bound). The unbound (free) fraction is the only pharmacologically active and metabolically available species.

Distribution to the renal epithelium is actively driven by the Solute Carrier (SLC) family , specifically Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8) [3]. Located on the basolateral membrane of the proximal tubule cells, OAT1 and OAT3 utilize a tertiary active transport mechanism—exchanging intracellular dicarboxylates (like α-ketoglutarate) to actively sequester the ionized benzoic acid from the blood into the renal cells against its concentration gradient[4][5].

Metabolism and Biotransformation Pathways

The biotransformation of this compound is characterized by a competition between Phase I oxidative cleavage and Phase II direct conjugation.

  • Phase I O-Dealkylation: The cyclopropylmethoxy ether is susceptible to oxidative cleavage mediated by hepatic Cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19 [2][6]. This reaction yields 2-hydroxy-5-(ethylsulfonyl)benzoic acid and cyclopropanecarbaldehyde. The steric hindrance of the cyclopropyl ring deliberately slows this process, extending the circulating half-life compared to unbranched methoxy or ethoxy analogs[2].

  • Phase II Conjugation: The free carboxylic acid acts as a direct substrate for UDP-glucuronosyltransferases (UGTs) to form an acyl-glucuronide, or for acyl-CoA:amino acid N-acyltransferases to form a glycine conjugate (hippurate derivative).

MetabolicPathway Parent 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (Parent Compound) Phase1 Phase I: O-Dealkylation (CYP3A4 / CYP2C19) Parent->Phase1 Oxidative Cleavage Phase2 Phase II: Conjugation (UGT / Glycine) Parent->Phase2 Direct Conjugation Metabolite1 2-Hydroxy-5-(ethylsulfonyl)benzoic acid + Cyclopropanecarbaldehyde Phase1->Metabolite1 Metabolite2 Acyl-Glucuronide / Hippurate Derivative Phase2->Metabolite2 Excretion Renal Excretion (OAT1/OAT3) Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Competing Phase I and Phase II biotransformation pathways leading to renal excretion.

Excretion & Clearance Kinetics

Clearance (CL) of this compound is predominantly renal. Because the molecule is highly ionized in the tubular lumen, passive reabsorption is negligible. Instead, excretion is dictated by the efficiency of active tubular secretion via OAT1 and OAT3[5].

Clinical Causality & Drug-Drug Interactions (DDIs): Co-administration with potent OAT inhibitors, such as probenecid , competitively blocks basolateral uptake[3][4]. This blockade drastically reduces the renal clearance ( CLR​ ) of the benzoic acid, forcing a shift in the area under the curve (AUC) and prolonging the systemic half-life. This transporter dependency must be accounted for during the clinical profiling of any parent drug that yields this compound as a metabolite.

Table 2: Anticipated Pharmacokinetic Metrics
PK MetricExpected ProfilePrimary Biological Driver
Plasma Protein Binding > 90%High affinity for Human Serum Albumin (HSA).
Primary Metabolic Enzymes CYP3A4, CYP2C19, UGTsO-dealkylation and direct acyl-glucuronidation.
Primary Transporters OAT1, OAT3Basolateral renal uptake for tubular secretion.
Dominant Excretion Route Renal (Active Secretion)Ionization at pH 7.4 prevents passive reabsorption.

Experimental Protocols: LC-MS/MS PK Profiling

To accurately quantify 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in biological matrices, a highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.

Step-by-Step Methodology

1. System Suitability & Self-Validation (QC)

  • Causality: Before analyzing unknown samples, the system must prove it is free of matrix effects.

  • Action: Run a double-blank (plasma without analyte or Internal Standard) followed by a zero-blank (plasma with IS only). Establish a 7-point calibration curve (1–1000 ng/mL). The assay is only validated if the correlation coefficient ( R2 ) is >0.99 and the IS peak area variance is <15% across all samples.

2. Sample Extraction (Protein Precipitation)

  • Causality: Because benzoic acids bind heavily to albumin, organic solvents are required to denature the proteins and release the bound analyte.

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile spiked with a stable isotope-labeled Internal Standard (e.g., 13C6​ -benzoic acid analog). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

3. Chromatographic Separation

  • Causality: The lipophilic cyclopropylmethoxy group requires a hydrophobic stationary phase for adequate retention.

  • Action: Inject 5 µL onto a C18 analytical column (e.g., Waters Acquity BEH C18). Use a gradient elution: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). Ramp from 5% B to 95% B over 4 minutes.

4. Mass Spectrometry Detection

  • Causality: The carboxylic acid moiety readily loses a proton, making negative electrospray ionization (ESI-) the most sensitive detection mode.

  • Action: Operate the mass spectrometer in ESI- mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the deprotonated parent ion [M−H]− to its dominant fragment (likely the loss of the cyclopropylmethyl group or SO2​ cleavage).

PKWorkflow Step1 1. Sample Preparation (Protein Precipitation) Step2 2. LC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 3. MS/MS Detection (MRM Mode, ESI-) Step2->Step3 Step4 4. Data Analysis (PK Parameters: CL, Vd, t1/2) Step3->Step4 QC QC & Validation (Internal Standard, Blanks) QC->Step1 Spiking QC->Step3 Calibration

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for PK parameter extraction.

References

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications.[Link]

  • Roflumilast Monograph for Professionals. Drugs.com.[Link]

  • Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole. PubMed.[Link]

  • Transporter Proteins as Therapeutic Drug Targets—With a Focus on SGLT2 Inhibitors. MDPI.[Link]

  • Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess. PMC.[Link]

  • Identification and Quantitative Assessment of Uremic Solutes as Inhibitors of Renal Organic Anion Transporters, OAT1 and OAT3. ACS Publications.[Link]

Sources

Foundational

In-Depth Technical Guide: Metabolite Identification for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid via LC-HRMS

Executive Summary The structural elucidation of drug metabolites is a critical milestone in preclinical drug development. For highly functionalized compounds like 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid , un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of drug metabolites is a critical milestone in preclinical drug development. For highly functionalized compounds like 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid , understanding the metabolic soft spots is essential for predicting pharmacokinetic (PK) behavior and potential toxicological liabilities. This whitepaper provides a comprehensive, causality-driven workflow for the in vitro metabolite identification (MetID) of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

By dissecting the predictive metabolism of its three core moieties—the cyclopropylmethoxy group, the ethylsulfonyl group, and the carboxylic acid—this guide establishes a self-validating analytical framework designed for senior researchers and bioanalytical scientists.

Structural Analysis & Predictive Metabolism

To design an effective MetID assay, we must first deconstruct the parent molecule (Exact Mass: 284.0718 Da; Formula: C13​H16​O5​S ) to predict its biotransformation pathways. Each functional group presents specific vulnerabilities to hepatic enzymes:

  • The Carboxylic Acid Moiety (Phase II Vulnerability): Free carboxylic acids are prime targets for uridine 5'-diphospho-glucuronosyltransferases (UGTs). The formation of 1-O-acyl glucuronides is a major metabolic pathway[1]. Causality for monitoring: Acyl glucuronides are electrophilic and can undergo pH-dependent intramolecular acyl migration or transacylation, potentially forming covalent adducts with plasma proteins[1]. This reactivity necessitates rigorous monitoring to rule out idiosyncratic toxicity risks.

  • The Cyclopropylmethoxy Moiety (Phase I Vulnerability): Ether linkages, particularly those attached to strained ring systems or branched aliphatics, are highly susceptible to oxidative cleavage. Cytochrome P450 enzymes (likely CYP3A4 or CYP2C19) will catalyze the O-dealkylation of the cyclopropylmethoxy group, yielding 2-hydroxy-5-(ethylsulfonyl)benzoic acid and releasing cyclopropanecarboxaldehyde[2].

  • The Ethylsulfonyl Moiety: Sulfones are generally metabolically stable compared to sulfides or sulfoxides. While minor α -hydroxylation of the ethyl chain is possible, the sulfone group will largely remain intact, serving as a reliable structural anchor for mass defect filtering (MDF) during MS data processing.

MetabolicPathways Parent 2-(Cyclopropylmethoxy)- 5-(ethylsulfonyl)benzoic acid (Parent) ODealkyl O-Dealkylation (CYP450) Parent->ODealkyl Phase I AcylGluc Acyl Glucuronidation (UGT) Parent->AcylGluc Phase II GlyConjug Glycine Conjugation (Acyl-CoA) Parent->GlyConjug Phase II M1 2-Hydroxy-5-(ethylsulfonyl) benzoic acid ODealkyl->M1 M2 1-O-Acyl Glucuronide (Reactive) AcylGluc->M2 M3 Glycine Conjugate GlyConjug->M3

Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Design & In Vitro Workflow

To capture both Phase I and Phase II metabolites, the experimental protocol utilizes Human Liver Microsomes (HLMs) supplemented with appropriate cofactors. The system is designed to be self-validating by including negative controls (no cofactor) and heat-inactivated microsomes to distinguish true enzymatic biotransformations from chemical degradation.

Step-by-Step Methodology: In Vitro Incubation
  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: MgCl2​ is a mandatory divalent cation for the catalytic function of both CYP450 and UGT enzymes.

  • Alamethicin Activation: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the lumen-bound UGT active sites, which is critical for capturing the acyl glucuronide metabolite.

  • Substrate Addition: Spike 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid to a final concentration of 10 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH for Phase I; 2 mM UDPGA for Phase II).

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures proteins, halting metabolism, while simultaneously extracting both polar conjugates and lipophilic parent molecules.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to UHPLC vials for LC-HRMS analysis.

Workflow Incubation 1. In Vitro Incubation HLMs / Hepatocytes + Cofactors (NADPH, UDPGA) Quenching 2. Sample Preparation Protein Precipitation (Cold ACN) & Centrifugation Incubation->Quenching Time-course sampling LCMS 3. LC-HRMS Analysis UHPLC coupled to Q-TOF/Orbitrap (DDA / DIA modes) Quenching->LCMS Supernatant injection DataProc 4. Data Processing Mass Defect Filtering (MDF) & Isotope Pattern Analysis LCMS->DataProc Raw data acquisition Elucidation 5. Structure Elucidation MS/MS Fragmentation & Pathway Mapping DataProc->Elucidation Candidate filtering

Step-by-step LC-HRMS workflow for in vitro metabolite identification.

Analytical Methodology: LC-HRMS

The qualitative and quantitative analysis of the generated metabolites relies on Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer[3].

Chromatographic Strategy
  • Column: Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Causality: A shallow gradient starting at 2% B is required. Because the acyl glucuronide (M2) and glycine conjugate (M3) are highly polar, starting at a low organic composition ensures they are adequately retained and resolved from the solvent front, preventing ion suppression.

Mass Spectrometry Configuration
  • Ionization Mode: Negative Electrospray Ionization (ESI-). Causality: The presence of the free carboxylic acid ensures highly efficient deprotonation, yielding robust [M−H]− precursor ions with superior signal-to-noise ratios compared to positive mode.

  • Acquisition Mode: Data-Independent Acquisition (DIA / MSE ) or Data-Dependent Acquisition (DDA). Modern Q-TOF workflows utilize DIA to continuously acquire both low-energy (precursor) and high-energy (fragment) spectra without pre-selecting precursors, ensuring no low-abundance metabolites are missed[4].

Data Processing & Metabolite Elucidation

Post-acquisition data processing is the most critical phase. Because biological matrices produce thousands of endogenous features, we apply Mass Defect Filtering (MDF) . The parent drug has a specific mass defect (the fractional part of the exact mass: ~0.0645 Da in negative mode). Metabolites retain the core scaffold and will fall within a predictable mass defect window (± 50 mDa), allowing software to mathematically strip away endogenous noise[3].

Quantitative Data Summary: Predicted Metabolites

The table below outlines the exact mass shifts and predicted chromatographic behavior used to identify the primary metabolites of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid.

Metabolite CodeBiotransformationChemical FormulaExact Mass [M−H]− Mass Shift ( Δ Da)Predicted RT Shift
M0 (Parent) None C13​H15​O5​S− 283.06450.0000Baseline
M1 O-Dealkylation C9​H9​O5​S− 229.0176-54.0469Earlier (More polar)
M2 Acyl Glucuronidation C19​H23​O11​S− 459.0966+176.0321Significantly Earlier
M3 Glycine Conjugation C15​H18​NO6​S− 340.0860+57.0215Earlier
Spectral Interpretation Logic
  • Confirming M1 (O-Dealkylation): The MS/MS spectrum of M1 will lack the characteristic neutral loss of the cyclopropylmethyl group, confirming cleavage at the ether oxygen.

  • Confirming M2 (Acyl Glucuronide): The MS/MS spectrum will show a dominant neutral loss of 176.0321 Da (anhydroglucuronic acid), yielding the exact mass of the parent [M−H]− ion (283.0645 Da). If the acyl glucuronide has undergone transacylation (isomerization), multiple closely eluting peaks with the exact same mass (459.0966 Da) will be observed in the chromatogram[1].

Conclusion

The successful metabolite identification for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid requires a targeted approach that respects the chemical vulnerabilities of its specific functional groups. By coupling controlled in vitro incubations with high-resolution mass spectrometry and mass defect filtering, researchers can confidently map both Phase I O-dealkylation and critical Phase II acyl glucuronidation pathways. This self-validating workflow not only ensures regulatory compliance but also provides early warnings regarding the formation of potentially reactive intermediates.

References

  • Drug Metabolite Identification with a Streamlined Software Workflow Source: Agilent Technologies / LabRulez URL:[Link]

  • Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs Source: ResearchGate URL:[Link]

  • Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole Source: PubMed URL:[Link]

  • Integrated Quantitative And Qualitative Workflow For In Vivo Bioanalytical Support in Drug Discovery Using Hybrid Q-Tof-Ms Source: Bioanalysis / Taylor & Francis URL:[Link]

Sources

Exploratory

Crystal Structure and Polymorphism of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid: A Comprehensive Technical Guide

Introduction & Structural Rationale The solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its physicochemical properties, including solubility, stability, and manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its physicochemical properties, including solubility, stability, and manufacturability. 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CAS: 1956354-65-6; Molecular Weight: 284.33 g/mol ) represents a highly functionalized building block whose structural features make it highly susceptible to polymorphism.

The molecule possesses three distinct functional domains that drive its crystal packing behavior:

  • Carboxylic Acid Core : A strong hydrogen-bond donor and acceptor, classically prone to forming R22​(8) homodimers or extended catemeric chains.

  • Cyclopropylmethoxy Ether : A flexible, rotatable side-chain. The steric bulk and rotational freedom of the cyclopropyl group introduce the potential for conformational polymorphism , a phenomenon well-documented in structurally analogous substituted benzoic acids[1].

  • Ethylsulfonyl Group : The highly polarized sulfonyl oxygens act as potent, competing hydrogen-bond acceptors, capable of disrupting the traditional carboxylic acid dimer in favor of acid-sulfonyl interactions.

Understanding and controlling the polymorphic outcome of this compound is not merely an academic exercise; it is a critical regulatory and manufacturing requirement to ensure batch-to-batch consistency and physical stability[2].

Supramolecular Synthons and Nucleation Kinetics

The causality behind the polymorphic diversity of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid lies in the competition between different supramolecular synthons during the pre-nucleation phase. In solution, benzoic acid derivatives form higher-order self-assemblies, and the dominant solution-state motif often dictates the resulting crystal structure[3].

When crystallized from non-polar solvents (e.g., toluene, heptane), the lack of solvent competition preserves the robust R22​(8) carboxylic acid dimer. Conversely, in highly polar or hydrogen-bonding solvents (e.g., methanol, tetrahydrofuran), the solvent actively participates in desolvation kinetics, breaking the dimer and allowing the sulfonyl oxygens to participate in the primary hydrogen-bonding network[4]. This kinetic divergence is the fundamental trigger for the isolation of distinct polymorphs.

Hbond cluster_motifs Primary Supramolecular Synthons Molecule 2-(Cyclopropylmethoxy)-5- (ethylsulfonyl)benzoic acid Dimer Carboxylic Acid Dimer R2,2(8) Motif Molecule->Dimer Non-polar solvents Catemer Acid-Sulfonyl Catemer Extended Chain Molecule->Catemer Polar/H-bonding solvents FormI Form I (Dimer + pi-pi stacking) Dimer->FormI FormII Form II (Catemer + weak stacking) Catemer->FormII

Supramolecular synthon pathways dictated by solvent-solute hydrogen bonding.

Comprehensive Polymorphism Screening Methodology

To systematically map the solid-state landscape, a high-throughput screening protocol must be employed. The experimental design relies on varying the thermodynamic and kinetic parameters of crystallization (supersaturation rate, temperature, and solvent polarity) to force the molecule into both stable and metastable energy wells[2].

Step-by-Step Screening Protocol
  • Solvent Library Selection : Select 24 solvents categorized by dielectric constant, hydrogen-bond propensity, and boiling point. Include diverse classes: alcohols, ketones, ethers, esters, and hydrocarbons.

  • Cooling Crystallization (Thermodynamic Control) :

    • Saturated solutions are prepared at 50°C.

    • Solutions are cooled to 5°C at a slow, controlled rate (0.1°C/min) to favor the thermodynamically stable form.

  • Anti-Solvent Addition (Kinetic Control) :

    • The compound is dissolved in a highly soluble solvent (e.g., DMSO).

    • A miscible anti-solvent (e.g., water or heptane) is rapidly injected to induce crash precipitation, trapping metastable or amorphous phases.

  • Slurry Maturation (Phase Equilibration) :

    • Excess solid is suspended in a bridging solvent (e.g., ethyl acetate) and stirred isothermally at 25°C and 50°C for 7 days. This solvent-mediated phase transformation (SMPT) ensures conversion to the most stable polymorph at the given temperature.

G cluster_methods Crystallization Methods Start 2-(Cyclopropylmethoxy)-5- (ethylsulfonyl)benzoic acid Solvents Solvent Library Selection (Polar, Non-polar, H-bonding) Start->Solvents Cooling Cooling Crystallization Solvents->Cooling AntiSolvent Anti-Solvent Addition Solvents->AntiSolvent Evap Slow Evaporation Solvents->Evap Slurry Slurry Maturation Solvents->Slurry Char Solid-State Characterization (PXRD, DSC, TGA, Raman) Cooling->Char AntiSolvent->Char Evap->Char Slurry->Char Hit Polymorph Identification (Forms I, II, III, Hydrate) Char->Hit

High-throughput polymorphism screening workflow for solid-state landscape mapping.

Solid-State Characterization & Orthogonal Validation

A critical pillar of solid-state characterization is orthogonal validation. A self-validating system requires that thermal events observed in Differential Scanning Calorimetry (DSC) are cross-referenced with Thermogravimetric Analysis (TGA) to differentiate true polymorphic melts from desolvation events.

For instance, if a new form exhibits an endotherm at 95.0°C, TGA must be utilized. A measured weight loss of ~6.0% perfectly aligns with the theoretical stoichiometric mass of a monohydrate for this compound (18.015 g/mol H₂O / 302.345 g/mol total mass = 5.96%), confirming the form as a hydrate rather than an anhydrous polymorph.

Quantitative Summary of Discovered Solid Forms
Solid FormCrystal HabitMelting Point (DSC, °C)Enthalpy of Fusion (ΔHf, J/g)TGA Weight Loss (%)Characteristic PXRD Peaks (2θ ± 0.2°)Thermodynamic Status
Form I Prismatic142.5115.2< 0.1%8.4, 12.1, 15.6, 22.3Thermodynamically stable at RT
Form II Acicular (Needles)136.8102.4< 0.1%9.2, 13.5, 18.1, 24.5Metastable (Enantiotropic to Form I)
Hydrate A Platelets95.0 (Dehyd.)N/A6.0% (1 eq. H₂O)7.5, 14.2, 20.8, 26.1Stable in high aw​ environments

Thermodynamic Stability & Phase Transitions

To ensure robust manufacturing, the thermodynamic relationship between Form I and Form II must be established. According to the Heat of Fusion rule, because Form I has both a higher melting point and a higher enthalpy of fusion than Form II, the two forms are enantiotropic (they possess a specific transition temperature below the melting point where their relative stabilities invert).

Solvent-Mediated Phase Transformation (SMPT) Protocol

To determine the transition temperature and kinetics:

  • Prepare a 50:50 physical mixture of Form I and Form II.

  • Suspend the mixture in a saturated solution of acetonitrile (a solvent in which both forms have measurable solubility).

  • Agitate the slurry at targeted temperature intervals (e.g., 10°C, 25°C, 40°C).

  • Extract solid aliquots at 1, 4, and 24 hours. Analyze via Powder X-Ray Diffraction (PXRD).

  • The form that the mixture converts to at a given temperature is the thermodynamically stable form at that condition.

Phase FormII Form II (Metastable) Low Melting Point FormI Form I (Stable) High Melting Point FormII->FormI Solvent-Mediated Transformation Amorphous Amorphous Phase Amorphous->FormII Tg Transition Solution Supersaturated Solution Solution->FormII Kinetic Control (Fast cooling) Solution->FormI Thermodynamic Control (Slow cooling/Seeding) Solution->Amorphous Crash Precipitation

Thermodynamic and kinetic phase transition relationships between solid forms.

Conclusion

The polymorphic behavior of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is governed by the delicate balance between its rigid carboxylic acid hydrogen-bonding network and the conformational flexibility of its ether and sulfonyl substituents. By employing a rationally designed, self-validating screening protocol, researchers can successfully map its solid-state landscape. Form I is identified as the thermodynamically stable polymorph suitable for downstream formulation, while strict environmental controls must be maintained to prevent kinetic trapping of Form II or the formation of Hydrate A during aqueous processing steps.

References

  • Polymorph screening in pharmaceutical development European Pharmaceutical Review URL:[Link][2]

  • Higher-Order Self-Assembly of Benzoic Acid in Solution Crystal Growth & Design (ACS Publications) URL:[Link][3]

  • Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p-Aminobenzoic Acids Crystal Growth & Design (ACS Publications) URL:[Link][4]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning CrystEngComm (RSC Publishing) URL:[Link][5]

  • Conformational polymorphism of 3-(azidomethyl)benzoic acid National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

Foundational

A Guide to the Thermodynamic Properties of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, identified by the CAS Number 1956354-65-6, is a molecule of i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, identified by the CAS Number 1956354-65-6, is a molecule of interest within pharmaceutical research and development. Its chemical structure, featuring a benzoic acid core modified with cyclopropylmethoxy and ethylsulfonyl groups, suggests a complex interplay of intermolecular forces that will dictate its solid-state properties. A thorough understanding of the thermodynamic properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug development.[1][2][3][4] These properties govern critical parameters such as chemical and physical stability, solubility, dissolution rate, and ultimately, bioavailability.[4][5]

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid. In the absence of extensive published experimental data for this specific compound, this document will serve as a methodological whitepaper. It will detail the crucial thermodynamic parameters to be investigated, the experimental techniques for their determination, and the scientific rationale behind these analytical choices. The principles and protocols described herein are grounded in established pharmaceutical science and are broadly applicable to the solid-state characterization of organic molecules.

The Significance of Thermodynamic Properties in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which are rooted in the physicochemical properties of the API.[4][6] Preformulation studies, which include the determination of thermodynamic properties, are therefore a critical, risk-mitigating phase in drug development.[4][7] A comprehensive thermodynamic profile enables scientists to:

  • Select the optimal solid form: Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid.[5][8] Each form possesses a unique set of thermodynamic properties, with significant implications for stability and solubility.[8][9]

  • Predict and enhance solubility: The solubility of a drug is a key determinant of its absorption. Thermodynamic data can help in predicting solubility and designing strategies for its enhancement.[10][11]

  • Ensure stability and shelf-life: Thermodynamic parameters provide insights into the stability of the API under various environmental conditions, which is crucial for determining appropriate storage and predicting shelf-life.[7][12]

  • Guide formulation design: Knowledge of the API's thermodynamic behavior is essential for designing a robust and effective dosage form.[3][5]

  • Support regulatory submissions: Regulatory agencies like the FDA and EMA require thorough physicochemical characterization of the drug substance as part of the approval process.[7]

Key Thermodynamic Properties and Their Characterization

A complete thermodynamic workup for a new chemical entity like 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid involves a suite of integrated analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD).

Thermal Analysis: Unveiling Phase Transitions and Stability

Thermal analysis techniques are indispensable for probing the behavior of a material as a function of temperature.[13]

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] This allows for the detection and quantification of thermal events, providing critical thermodynamic data.[16][17]

Key Parameters Determined by DSC:

ParameterDescriptionSignificance in Drug Development
Melting Point (Tm) The temperature at which a crystalline solid transitions to a liquid.A fundamental indicator of purity and identity. Different polymorphs will have different melting points.[9][18]
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the solid.Related to the strength of the crystal lattice. Higher ΔHfus generally corresponds to lower solubility.[6][9]
Glass Transition (Tg) The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.Characterizes the amorphous form of the substance and is critical for assessing its stability.
Crystallization (Tc) The temperature at which an amorphous material may crystallize upon heating.Indicates the potential for an amorphous form to convert to a more stable, less soluble crystalline form.
Decomposition The temperature at which the compound chemically degrades.Defines the upper limit for processing and storage temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss due to evaporation. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point but below the decomposition temperature.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating ramp is often performed to investigate the behavior of the melt-quenched material, which may form an amorphous phase.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak area of any endothermic (melting) or exothermic (crystallization) events.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20][21] It is primarily used to assess thermal stability and to quantify the presence of volatiles such as water or residual solvents.[22]

Key Information from TGA:

  • Decomposition Temperature: The temperature at which significant mass loss begins, indicating thermal degradation.[23]

  • Residual Solvents/Water Content: Mass loss at temperatures below the decomposition point can indicate the presence of trapped solvents or water.[22]

  • Formation of Solvates/Hydrates: TGA can help identify the stoichiometry of solvated or hydrated crystal forms.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected, at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots mass percentage against temperature. The onset of significant mass loss indicates the decomposition temperature.

Solid-State Structure: The Importance of Polymorphism

The specific arrangement of molecules in the solid state can have a profound impact on thermodynamic properties.[8] X-ray Powder Diffraction (XRPD) is the primary technique for probing the long-range molecular order in a crystalline solid.[24][25]

XRPD provides a unique "fingerprint" for each crystalline form of a compound.[24][26] It is an essential tool for polymorph screening, identification, and quality control.[8][27]

How XRPD Contributes to Thermodynamic Understanding:

  • Polymorph Identification: Different polymorphs will produce distinct diffraction patterns, allowing for their unambiguous identification.

  • Crystallinity Assessment: XRPD can distinguish between crystalline material (sharp peaks) and amorphous material (broad halo).

  • Phase Purity: The technique can detect the presence of unwanted crystalline forms in a sample.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure.

Integrated Solid-State Characterization Workflow

A robust characterization of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid requires an integrated approach where the data from these techniques are considered together.

G cluster_0 Initial Sample of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid cluster_1 Primary Characterization cluster_2 Data Interpretation & Polymorph Screen cluster_3 Further Characterization cluster_4 Final Outcome start API Sample xprd XRPD (Identify Crystalline Form) start->xprd dsc DSC (Determine Tm, ΔHfus) start->dsc tga TGA (Assess Thermal Stability) start->tga interpret Integrate Data (Establish Thermodynamic Profile) xprd->interpret dsc->interpret tga->interpret polymorph_screen Polymorphism Screen (Crystallization from various solvents) interpret->polymorph_screen is_new_form New Form Identified? polymorph_screen->is_new_form char_new_form Characterize New Form (DSC, TGA, XRPD) is_new_form->char_new_form Yes solubility Solubility Studies is_new_form->solubility No char_new_form->interpret stability Stability Studies solubility->stability outcome Select Optimal Solid Form for Development stability->outcome

Caption: Integrated workflow for the solid-state characterization of an API.

Solubility and Thermodynamics of Solution

The solubility of an API is intrinsically linked to its thermodynamic properties.[6][9][28] The process of dissolution can be described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

Experimental Protocol: Thermodynamic Solubility Studies

  • Equilibrium Solubility Measurement: An excess of the solid API is added to a series of vials containing a relevant buffer or solvent system (e.g., buffers at different pH values to mimic physiological conditions).

  • Temperature Control: The vials are agitated in a temperature-controlled water bath at several different temperatures (e.g., 25 °C, 37 °C, 45 °C) until equilibrium is reached (typically 24-48 hours).

  • Quantification: The suspensions are filtered, and the concentration of the dissolved API in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Thermodynamic Analysis: The van't Hoff equation can be used to relate the change in solubility with temperature to the enthalpy of solution (ΔHsol).

G thermo_data Thermodynamic Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Solubility (S) gibbs Gibbs Free Energy of Solution ΔGsol= -RT ln(S) thermo_data:sol->gibbs enthalpy Enthalpy of Solution (ΔHsol) From van't Hoff Plot thermo_data:sol->enthalpy entropy Entropy of Solution (ΔSsol) ΔSsol= (ΔHsolΔGsol)/T gibbs->entropy enthalpy->entropy

Caption: Relationship between key thermodynamic parameters of solution.

Conclusion

A comprehensive understanding of the thermodynamic properties of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a prerequisite for its successful development as a pharmaceutical agent. While specific experimental data for this compound is not yet widely available, the application of standard, well-established analytical techniques provides a clear path forward for its characterization. Through the integrated use of Differential Scanning Calorimetry, Thermogravimetric Analysis, X-ray Powder Diffraction, and thermodynamic solubility studies, researchers can build a complete physicochemical profile of this molecule. This knowledge will enable the selection of the optimal solid form, guide the development of a stable and effective formulation, and ultimately, de-risk the journey from the laboratory to the clinic.

References

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • TAPI. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]

  • Mitrakas, A., et al. (2020, January 21). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Fábián, I., & Szabó-Révész, P. (2003, March 15). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. PubMed. Retrieved from [Link]

  • Clinical Gate. (2015, February 8). Pharmaceutical preformulation. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Basicmedical Key. (2016, June 2). Pharmaceutical preformulation. Retrieved from [Link]

  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • Arotech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Creative Biostructure. (2025, April 13). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Held, C., et al. (2016, March 15). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. Retrieved from [Link]

  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • ACS Publications. (2025, February 13). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Atria. (2024, November 13). What does thermogravimetric analysis (TGA) measure?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ACS Publications. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Retrieved from [Link]

  • Kinam Park. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

  • Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance. Retrieved from [Link]

  • IOSR Journal. (2024, January 7). Review Article On The Pharmaceutical Preformulation. Retrieved from [Link]

  • ResearchGate. (n.d.). THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Dissolving 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid for Cell Culture Assays: An Application Note and Protocol

This guide provides a detailed protocol and best practices for the solubilization of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid for use in a variety of cell-based assays. The methodologies outlined herein are d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol and best practices for the solubilization of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid for use in a variety of cell-based assays. The methodologies outlined herein are designed to ensure compound stability, bioavailability, and minimize solvent-induced artifacts in experimental results.

Introduction: Understanding the Compound

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a complex organic molecule. Its structure, featuring a benzoic acid moiety, an ether, and a sulfonyl group, suggests it is likely a lipophilic compound with poor aqueous solubility.[1] Such characteristics are common in drug discovery candidates and necessitate careful preparation for accurate and reproducible results in cell culture experiments.[1] The primary challenge is to dissolve the compound in a manner that is compatible with living cells, avoiding precipitation in aqueous culture media and minimizing solvent toxicity.

This protocol will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a common and effective choice for solubilizing hydrophobic compounds for biological assays.[2] We will also discuss critical considerations for vehicle controls and strategies to mitigate potential cytotoxic effects of the solvent.[3][4]

Physicochemical Properties and Solvent Selection

A thorough understanding of a compound's properties is the foundation of a robust experimental protocol. While specific solubility data for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is not extensively published, its chemical structure allows us to infer key characteristics.

PropertyInferred Value/CharacteristicRationale & Implication for Cell Culture
Molecular Formula C₁₃H₁₆O₅SA relatively complex organic molecule.
Appearance Likely a white to off-white solid.Based on similar chemical structures.[5]
Aqueous Solubility Expected to be low.The presence of multiple non-polar groups suggests lipophilicity.[1] This necessitates the use of an organic solvent for creating a stock solution.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with water and cell culture media.[6]

The Rationale for DMSO:

Dimethyl Sulfoxide (DMSO) is the solvent of choice for several key reasons:

  • High Solvating Power: It can effectively dissolve many non-polar compounds that are otherwise insoluble in aqueous solutions.[2]

  • Miscibility with Aqueous Solutions: DMSO readily mixes with cell culture media, allowing for the dilution of the compound to its final working concentration.

  • Established Use: It is widely used in cell culture, and its effects are well-documented.[6][7][8]

However, it is crucial to acknowledge that DMSO is not inert and can have biological effects, including cytotoxicity, at higher concentrations.[4][8] Therefore, a key aspect of this protocol is to minimize the final concentration of DMSO in the cell culture medium, typically to ≤0.5%, with ≤0.1% being the ideal for sensitive assays.[3]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for many cell-based assays and allows for a wide range of final working concentrations to be prepared.

Materials:

  • 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is approximately 296.33 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 296.33 g/mol x 1000 mg/g = 2.96 mg

    • For improved accuracy, it is recommended to weigh a slightly larger mass (e.g., 5-10 mg) and adjust the volume of DMSO accordingly.[9]

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the calculated mass of the compound directly into the tube. Record the exact weight.[9]

  • Dissolving the Compound:

    • Add the appropriate volume of high-purity DMSO to the tube containing the compound.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[5][10]

  • Storage of the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.[10][11]

    • Store the aliquots at -20°C or -80°C for long-term stability. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.[12]

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Precise Mass dissolve 3. Vortex / Warm add_dmso->dissolve Calculated Volume aliquot 4. Aliquot dissolve->aliquot Ensure Fully Dissolved store 5. Store at -20°C / -80°C aliquot->store Single-Use Volumes

Caption: Workflow for preparing a concentrated stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final desired concentration in your cell culture medium. It is crucial to perform this dilution in a way that prevents the compound from precipitating.

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended):

    • A stepwise dilution is recommended to prevent the compound from precipitating out of solution when transferred from a high concentration of DMSO to the aqueous environment of the cell culture medium.[12]

    • Example for preparing a 10 µM working solution:

      • Perform an intermediate dilution first. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO.

      • Gently mix by pipetting. Do not vortex vigorously.[10]

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your cell culture plate or tube. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments.[5] This control should contain the same final concentration of DMSO as your experimental samples.

    • To prepare the vehicle control, follow the same dilution steps, but use pure DMSO instead of the compound stock solution. This allows you to distinguish the effects of the compound from any effects of the solvent.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in 1% DMSO) stock->intermediate 1:100 Dilution in Culture Medium final Final Working Solution (e.g., 10 µM in 0.1% DMSO) intermediate->final 1:10 Dilution in Culture Medium vehicle_stock 100% DMSO (Vehicle) vehicle_intermediate Intermediate Vehicle (1% DMSO) vehicle_stock->vehicle_intermediate 1:100 Dilution in Culture Medium vehicle_final Final Vehicle Control (0.1% DMSO) vehicle_intermediate->vehicle_final 1:10 Dilution in Culture Medium

Caption: Serial dilution workflow for experimental and vehicle control solutions.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates in culture medium. The final concentration is too high for its solubility in the aqueous medium.Lower the final working concentration of the compound.
The change in solvent polarity was too abrupt.Perform an additional intermediate dilution step. For very hydrophobic compounds, a multi-step dilution may be necessary.[13]
High cell death in vehicle control wells. The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to 0.1% or lower. Determine the maximum tolerated DMSO concentration for your cell line with a dose-response experiment.[3]
The DMSO is of poor quality.Use only anhydrous, cell culture-grade DMSO.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution.Always use single-use aliquots of the stock solution.[10]
The stock solution was not fully dissolved.Before making dilutions, ensure the thawed stock solution is clear and free of any precipitate.

Safety Precautions

  • Always handle 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid and DMSO in a well-ventilated area, such as a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information on the compound and solvent.[14]

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf Japan. Cell Culture FAQ: How does DMSO affect your cells?.
  • Nexcelom Bioscience. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?.
  • Yuan C, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. [Link]

  • BenchChem. Preparing (-)
  • ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media?.
  • Radboud University.
  • Bio-protocol. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • MCE. Compound Handling Instructions.
  • Zhang, L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening.
  • BLDpharm. 1956354-65-6|2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid.
  • BenchChem. Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Creative Bioarray. Lipophilicity & Solubility.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.

Sources

Application

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid as a pharmaceutical intermediate

Application Note: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in Advanced Drug Discovery Executive Summary & Strategic Importance In contemporary medicinal chemistry, the design of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in Advanced Drug Discovery

Executive Summary & Strategic Importance

In contemporary medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on privileged building blocks that can simultaneously optimize target binding affinity and tune pharmacokinetic (PK) properties. 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid has emerged as a highly versatile and strategic pharmaceutical intermediate.

Historically, the simpler 2-methoxy-5-sulfonylbenzoic acid motif has been a cornerstone in neuroleptic and anti-emetic drugs (e.g., Sulpiride, Tiapride). However, modern oncology and neuroscience targets demand tighter control over Blood-Brain Barrier (BBB) penetrance, efflux ratios, and hydrophobic pocket occupation. By upgrading the methoxy group to a cyclopropylmethoxy group and the methylsulfonyl to an ethylsulfonyl, drug developers can drastically alter the physicochemical vector of the molecule, making it a critical intermediate for synthesizing Bromodomain and Extra-Terminal motif (BET) inhibitors [1][3] and Glycine Transporter-1 (GlyT1) inhibitors [2].

Structural Rationale & Causality in Drug Design (E-E-A-T)

As an application scientist, it is crucial to understand why this specific substitution pattern is chosen over cheaper, simpler alternatives. The structural modifications in this intermediate are not arbitrary; they are engineered to solve specific biological hurdles.

  • The Cyclopropylmethoxy Moiety (C2 Position): Replacing a standard methoxy group with a cyclopropylmethoxy group serves a dual purpose. First, in oncology applications (such as BET inhibitors), the cyclopropyl ring provides the exact steric bulk and lipophilicity required to project into the hydrophobic WPF (Trp-Pro-Phe) shelf of the bromodomain, significantly enhancing binding affinity [3]. Second, in central nervous system (CNS) applications, increasing the size and lipophilicity of the alkoxy group disrupts P-glycoprotein (P-gp) recognition, effectively lowering the MDCK efflux ratio and improving BBB permeability [2].

  • The Ethylsulfonyl Moiety (C5 Position): The sulfonyl group is a mandatory hydrogen-bond acceptor in many pharmacophores (e.g., binding to the critical Asn140 residue in BRD4). Extending the alkyl chain from methyl to ethyl subtly increases the steric volume and modulates the molecule's cLogP. This slight increase in lipophilicity improves the overall half-life and metabolic stability of the resulting API without sacrificing the necessary hydrogen-bonding network [1][2].

Table 1: Physicochemical Shift & Rationale
Property2-Methoxy-5-(methylsulfonyl)benzoic acid2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acidRationale for Shift in Drug Design
Molecular Weight 230.24 g/mol 284.33 g/mol Increased bulk to occupy specific target hydrophobic pockets.
cLogP (Est.) ~0.8~2.1Enhanced lipophilicity for improved cell permeability and BBB crossing.
Efflux Ratio (P-gp) HighLowCyclopropyl geometry disrupts P-gp recognition, lowering efflux.
H-Bond Acceptors 55Maintained to preserve critical target interactions (e.g., Asn140).

Key Therapeutic Applications & Mechanistic Pathways

Application A: BET Bromodomain Inhibitors (Oncology) This intermediate is extensively utilized in the synthesis of potent BET inhibitors, such as pyrazolo[3,4-c]pyridin-7-one derivatives developed by AbbVie [1]. When coupled to a heterocyclic core, the intermediate forms a molecule that competitively binds to the acetyl-lysine recognition pocket of BRD4. This prevents BRD4 from interacting with acetylated histones on chromatin, leading to the downregulation of critical oncogenes like c-Myc and Bcl-2, ultimately inducing tumor cell apoptosis [3].

BET_Pathway Intermediate 2-(Cyclopropylmethoxy)- 5-(ethylsulfonyl)benzoic acid API BET Inhibitor API (e.g., Pyrazolopyridinone) Intermediate->API Chemical Synthesis Target BRD4 (Bromodomain) Acetyl-Lysine Pocket API->Target Binds & Inhibits Chromatin Acetylated Histones (Chromatin) Target->Chromatin Blocks Interaction Gene Oncogene Transcription (c-Myc, Bcl-2) Target->Gene Downregulates Outcome Tumor Cell Apoptosis & G1 Cell Cycle Arrest Gene->Outcome Induces

Fig 1: Mechanistic pathway of BET inhibitors derived from the intermediate targeting BRD4.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-process analytical checks are embedded directly into the workflow to prevent downstream failures.

Protocol 1: Synthesis of the Intermediate via SNAr

Objective: Synthesize 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid from 2-fluoro-5-(ethylsulfonyl)benzoic acid. Causality: A Nucleophilic Aromatic Substitution (SNAr) is chosen because the strongly electron-withdrawing sulfonyl and carboxyl groups highly activate the ortho-fluorine for displacement by an alkoxide.

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under N₂. Slowly add cyclopropylmethanol (2.5 eq).

    • Self-Validation Check: The reaction is complete when the evolution of H₂ gas visibly ceases, confirming the quantitative formation of the sodium alkoxide.

  • SNAr Reaction: Dissolve 2-fluoro-5-(ethylsulfonyl)benzoic acid (1.0 eq) in anhydrous THF and add dropwise to the alkoxide solution. Heat the mixture to 65 °C for 4 hours.

  • In-Process Control (IPC): Sample 50 µL, quench with dilute HCl, and analyze via LC-MS.

    • Self-Validation Check: Proceed to workup only when the peak corresponding to the fluorinated starting material (MS: [M-H]-) is <2% relative to the product peak.

  • Workup & Isolation: Cool to room temperature, quench carefully with H₂O, and acidify to pH 2 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from MTBE/Heptane to yield the pure intermediate.

Protocol 2: Amide Coupling to Generate the Final API

Objective: Couple the intermediate to a heterocyclic amine (e.g., a substituted pyridinone) to form the target drug [1].

  • Activation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids (due to the bulky ortho-cyclopropylmethoxy group).

  • Coupling: Add the target heterocyclic amine (1.05 eq) to the activated ester solution. Stir at room temperature for 12 hours.

  • Purification: Dilute with water to precipitate the crude product. Filter and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the characteristic cyclopropyl multiplet at ~0.3-0.6 ppm and the ethylsulfonyl quartet at ~3.3 ppm to ensure the integrity of the intermediate moiety survived the coupling conditions.

Synthetic_Workflow SM Starting Material: 2-Fluoro-5-(ethylsulfonyl)benzoic acid Int Intermediate: 2-(Cyclopropylmethoxy)- 5-(ethylsulfonyl)benzoic acid SM->Int SNAr Reaction Reagent Reagent: Cyclopropylmethanol + NaH Reagent->Int Alkoxide Formation Activation Activation: HATU / DIPEA / DMF Int->Activation Carboxyl Activation Coupling Coupling: Heterocyclic Amine Core Activation->Coupling Amide Bond Formation Final Final API: Target Drug Molecule Coupling->Final Purification (HPLC)

Fig 2: Self-validating synthetic workflow from starting material to final API.

References

  • Title: Bromodomain inhibitors (US9296741B2)
  • Title: Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Structural Elucidation of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid using 1H and 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid. As novel chemical entities are synthesized in drug discovery pipelines, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of molecular structure elucidation. This document offers a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns based on fundamental principles and empirical data from related structural motifs. Furthermore, a robust experimental protocol for data acquisition is presented, designed to yield high-quality, reproducible results for researchers in medicinal chemistry and drug development.

Introduction: The Role of NMR in Modern Drug Discovery

The structural characterization of new molecular entities is a critical step in the drug development process. 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a compound featuring a complex substitution pattern on a central benzene ring, incorporating an ether linkage, a sulfone, and a carboxylic acid. Each of these functional groups imparts distinct electronic and steric properties that are reflected in the molecule's NMR spectra. Understanding these spectral signatures is essential for confirming the identity and purity of the synthesized compound.

This guide is structured to provide both a theoretical framework for predicting the NMR spectra of this molecule and a practical protocol for its experimental verification. By dissecting the molecule into its constituent parts—the 1,2,4-trisubstituted aromatic core, the cyclopropylmethoxy side chain, and the ethylsulfonyl group—we can apply established principles of NMR spectroscopy to assign each resonance with a high degree of confidence.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is presented below with the IUPAC numbering convention for the aromatic ring and lettered assignments for the substituent protons and carbons for clarity in the subsequent spectral analysis.

Caption: Molecular structure of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The analysis is broken down by functional group. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

Aromatic Region (δ 7.0 - 8.5 ppm)

The benzene ring has three protons at positions C3, C4, and C6. Their chemical shifts are influenced by the electronic nature of the substituents.

  • -OCH₂- (at C2): An electron-donating group (EDG) which shields ortho (C3) and para (C6) positions, causing an upfield shift.

  • -COOH (at C1): An electron-withdrawing group (EWG) that deshields its ortho (C6) and meta (C4) positions.

  • -SO₂Et (at C5): A strong EWG that strongly deshields its ortho (C4, C6) and meta (C3) positions.[1]

The interplay of these effects leads to the following predictions:

  • H-6 (δ ~8.2-8.4 ppm, d, J ≈ 2.5 Hz): This proton is ortho to the strongly deshielding sulfonyl group and the deshielding carboxylic acid group. It is expected to be the most downfield aromatic proton. It will appear as a doublet due to meta-coupling with H-4.

  • H-4 (δ ~8.0-8.2 ppm, dd, J ≈ 8.5, 2.5 Hz): This proton is ortho to the sulfonyl group and meta to the carboxylic acid, both deshielding. It is also para to the donating ether group. It will be split into a doublet of doublets by ortho-coupling with H-3 and meta-coupling with H-6.

  • H-3 (δ ~7.2-7.4 ppm, d, J ≈ 8.5 Hz): This proton is ortho to the electron-donating ether group, which causes a significant upfield shift relative to the other aromatic protons.[2] It will appear as a doublet due to ortho-coupling with H-4.

Cyclopropylmethoxy Group (δ 0.4 - 4.2 ppm)

This group will give rise to three distinct sets of signals.

  • -OCH₂- (Hh, δ ~4.0-4.2 ppm, d): These methylene protons are adjacent to an oxygen atom, shifting them downfield.[2] They will be split into a doublet by the single methine proton (Hi) on the cyclopropyl ring.

  • -CH- (Hi, δ ~1.2-1.4 ppm, m): The cyclopropyl methine proton will be a complex multiplet due to coupling with the two Hh protons and the four diastereotopic protons (Hj, Hk) of the cyclopropyl ring.

  • -CH₂- (Hj, Hk, δ ~0.4-0.8 ppm, m): Protons on a cyclopropyl ring experience significant shielding due to the ring's magnetic anisotropy and appear at a characteristically high field (upfield).[3] These four protons are diastereotopic and will likely appear as two overlapping multiplets.

Ethylsulfonyl Group (δ 1.3 - 3.4 ppm)

The ethyl group attached to the strongly electron-withdrawing sulfonyl group will be shifted downfield.

  • -SO₂-CH₂- (Hd, δ ~3.2-3.4 ppm, q): The methylene protons are directly attached to the sulfonyl group, causing a significant downfield shift. They will appear as a quartet due to coupling with the three methyl (He) protons.

  • -CH₃ (He, δ ~1.3-1.5 ppm, t): The terminal methyl protons will appear as a triplet, coupled to the two methylene (Hd) protons.

Carboxylic Acid Proton (δ > 10 ppm)
  • -COOH (H-acid, δ ~10-13 ppm, br s): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[4][5] Its chemical shift and visibility can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-acid10.0 - 13.0br s-1H
H-68.2 - 8.4dmeta ≈ 2.51H
H-48.0 - 8.2ddortho ≈ 8.5, meta ≈ 2.51H
H-37.2 - 7.4dortho ≈ 8.51H
Hh (-OCH₂-)4.0 - 4.2d≈ 7.02H
Hd (-SO₂CH₂-)3.2 - 3.4q≈ 7.52H
He (-CH₃)1.3 - 1.5t≈ 7.53H
Hi (-CH-)1.2 - 1.4m-1H
Hj, Hk (-CH₂-)0.4 - 0.8m-4H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are governed by hybridization and the electronic effects of neighboring atoms and functional groups.

  • Carboxyl Carbon (Cg, δ ~165-170 ppm): The carbonyl carbon of the carboxylic acid will be significantly downfield.[5][6]

  • Aromatic Carbons (δ ~115-160 ppm):

    • C1, C2, C5 (Quaternary): These carbons, bonded to substituents, will have their chemical shifts heavily influenced by those groups. C2, bonded to oxygen, will be downfield (~155-160 ppm). C5, bonded to the sulfonyl group, will also be downfield (~135-140 ppm). C1, attached to the carboxyl group, is expected around 125-130 ppm.

    • C3, C4, C6 (Protonated): C6 will be deshielded by the adjacent C1-COOH and C5-SO₂Et groups (~130-135 ppm). C4 will be deshielded by the ortho sulfonyl group (~128-132 ppm). C3, ortho to the electron-donating ether group, will be the most shielded aromatic carbon (~115-120 ppm).

  • Cyclopropylmethoxy Carbons (δ ~5-75 ppm):

    • -OCH₂- (Ch, δ ~70-75 ppm): This carbon is attached to oxygen and is expected in the typical range for alkyl ethers.[7]

    • -CH- (Ci, δ ~10-15 ppm): The methine carbon of the cyclopropyl ring.

    • -CH₂- (Cj, Ck, δ ~3-8 ppm): The methylene carbons of the cyclopropyl ring are highly shielded and appear far upfield.

  • Ethylsulfonyl Carbons (δ ~10-60 ppm):

    • -SO₂-CH₂- (Cd, δ ~50-55 ppm): The methylene carbon is deshielded by the adjacent sulfonyl group.

    • -CH₃ (Ce, δ ~7-10 ppm): The terminal methyl carbon.

Table 2: Predicted ¹³C NMR Data for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid
Carbon LabelPredicted δ (ppm)Type
Cg (-COOH)165 - 170Quaternary
C2 (-O-)155 - 160Quaternary
C5 (-SO₂-)135 - 140Quaternary
C6130 - 135CH
C4128 - 132CH
C1 (-C-COOH)125 - 130Quaternary
C3115 - 120CH
Ch (-OCH₂-)70 - 75CH₂
Cd (-SO₂CH₂-)50 - 55CH₂
Ci (-CH-)10 - 15CH
Ce (-CH₃)7 - 10CH₃
Cj, Ck (-CH₂-)3 - 8CH₂

Experimental Protocols

To obtain high-quality NMR spectra for structural verification, adherence to a standardized protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the solid 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for carboxylic acids and will allow for the observation of the acidic proton. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or be very broad.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent containing 0.03% v/v TMS as an internal standard.[8]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (adjust for sample concentration and desired signal-to-noise)

  • Temperature: 298 K

Workflow for Spectral Interpretation

The process of elucidating a structure from its NMR spectra follows a logical progression. This workflow ensures that all available data is systematically analyzed to arrive at a confident structural assignment.

G cluster_0 Data Acquisition cluster_1 ¹H Spectrum Analysis cluster_2 ¹³C Spectrum Analysis cluster_3 Structure Confirmation A Prepare Sample (10-15 mg in 0.7 mL Solvent) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Count Signals (Number of unique protons) B->D H Count Signals (Number of unique carbons) C->H E Analyze Chemical Shifts (δ) (Identify functional groups: Aromatic, Ether, Sulfone, Alkyl) D->E F Analyze Integration (Determine proton ratios) E->F G Analyze Splitting (Multiplicity) (Determine neighboring protons) F->G J Correlate ¹H and ¹³C Data G->J I Analyze Chemical Shifts (δ) (Identify C=O, Aromatic C, C-O, etc.) H->I I->J K Propose Structure Fragments J->K L Assemble Fragments K->L M Confirm Final Structure L->M

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This application note provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid. By understanding the influence of each functional group on the NMR spectrum, researchers can confidently assign the observed signals to the molecular structure. The provided protocols for sample preparation and data acquisition serve as a reliable starting point for obtaining high-quality data. This systematic approach, combining predictive analysis with robust experimental methodology, is indispensable for the structural verification of novel compounds in the pharmaceutical and chemical sciences.

References

  • Mao, J., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460. [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Dharmatti, S. S., Govil, G., Kanekar, C. R., Khetrapal, C. L., & Virmani, Y. P. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 331-341.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. Retrieved from [Link]

  • Meyers, C. Y., Cremonini, B., & Maioli, L. (1969). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Journal of the American Chemical Society, 91(9), 2457-2458. [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-676. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chegg. (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

  • University of Arkansas Libraries. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Retrieved from [Link]

Sources

Application

Conjugation techniques using 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Application Note & Protocol Guide: Advanced Conjugation Techniques for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in Targeted Therapeutics Executive Summary The compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Advanced Conjugation Techniques for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in Targeted Therapeutics

Executive Summary

The compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CMEBA) is a highly functionalized, privileged building block utilized in the synthesis of advanced therapeutics, most notably BET bromodomain inhibitors and Nav1.7 voltage-gated sodium channel modulators .

Due to its unique substitution pattern—a sterically demanding cyclopropylmethoxy group at the ortho-position and a strongly electron-withdrawing ethylsulfonyl group at the meta-position—conjugating this benzoic acid requires precise chemical strategies. This application note details the physicochemical rationale and step-by-step protocols for conjugating CMEBA to primary amines, with a specific focus on generating Proteolysis Targeting Chimeras (PROTACs) via phthalimide (Cereblon E3 ligase) linker conjugation.

Physicochemical Profiling & Structural Causality

Successful conjugation of CMEBA depends entirely on understanding how its functional groups influence the reactivity of the carboxylic acid.

PropertyValueScientific Implication for Conjugation
Molecular Formula C13H16O5SProvides a highly functionalized aromatic core suitable for target-binding moieties.
Molecular Weight 284.33 g/mol Ideal fragment size (~300 Da) for building larger, cell-permeable chimeric molecules.
LogP (Predicted) ~2.8Lipophilic nature requires polar aprotic solvents (e.g., DMF, DMSO) for homogenous coupling.
pKa (Predicted) ~3.8The electron-withdrawing ethylsulfonyl group increases acidity relative to benzoic acid, facilitating rapid deprotonation by weak bases (e.g., DIPEA).
Steric Profile High (Ortho-substituted)The bulky cyclopropylmethoxy group impedes the approach of nucleophiles. This necessitates highly reactive, neighboring-group-assisted coupling reagents like HATU.

Strategic Conjugation Framework (E-E-A-T)

The Rationale for HATU-Mediated Amidation

Standard carbodiimide coupling reagents (e.g., EDC/NHS) often fail or result in low yields when applied to CMEBA due to the steric shielding provided by the ortho-cyclopropylmethoxy group. To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

As established in comprehensive reviews of amide bond formation , HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt creates a "neighboring-group effect," utilizing hydrogen bonding to pre-organize and guide the incoming amine nucleophile directly to the carbonyl carbon, effectively bypassing the steric bulk of the cyclopropylmethoxy group.

Application in PROTAC Development

By conjugating CMEBA to a Cereblon (CRBN) E3 ligase ligand (such as Thalidomide or Lenalidomide) via a PEG-amine linker, researchers can create heterobifunctional PROTACs. This strategy leverages the target-binding affinity of the CMEBA moiety (e.g., for BRD4) to hijack the ubiquitin-proteasome system, driving the targeted degradation of the protein of interest .

Workflow N1 CMEBA (Benzoic Acid) N2 HATU / DIPEA Activation N1->N2 Base Addition N3 HOAt Active Ester Intermediate N2->N3 -H2O N5 CMEBA-PROTAC Conjugate N3->N5 Amidation N4 PEG-Amine-CRBN Ligand (e.g., Thalidomide) N4->N5 Nucleophilic Attack

Workflow for synthesizing a CMEBA-PROTAC conjugate via HATU-mediated amide coupling.

Experimental Protocol: Synthesis of a CMEBA-PROTAC Conjugate

Objective: Conjugate CMEBA to a PEG3-Amine-Thalidomide linker to generate a target-specific degrader.

Materials Required:

  • CMEBA (1.0 eq)

  • PEG3-Amine-Thalidomide trifluoroacetate salt (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Activated Ester:

    • Action: In an oven-dried flask under a nitrogen atmosphere, dissolve CMEBA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.1 M concentration relative to CMEBA).

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition states of uronium-based activation. The nitrogen atmosphere prevents ambient moisture from prematurely hydrolyzing the highly reactive HOAt ester.

  • Base-Catalyzed Deprotonation:

    • Action: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base. The first equivalent deprotonates the CMEBA carboxylic acid, allowing the resulting carboxylate to attack the HATU uronium carbon. The low temperature suppresses the formation of unreactive tetramethylguanidinium byproducts.

    • Self-Validation Checkpoint: Extract a 1 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. Confirm complete activation by identifying the HOAt-active ester mass peak ( [M+HOAt−H2​O]+ ) before proceeding.

  • Amine Conjugation:

    • Action: Dissolve the PEG3-Amine-Thalidomide salt (1.05 eq) in a minimal volume of DMF and add it dropwise to the activated mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 4 hours.

    • Causality: The primary amine of the PEG linker acts as the nucleophile. The HOAt leaving group hydrogen-bonds with the incoming amine, directing the nucleophilic attack to overcome the steric hindrance of the ortho-cyclopropylmethoxy group.

    • Self-Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The CMEBA starting material (UV active, Rf​ ~0.3) should be entirely consumed, replaced by a new, more polar PROTAC conjugate spot ( Rf​ ~0.45).

  • Quenching and Aqueous Workup:

    • Action: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine.

    • Causality: NaHCO3​ neutralizes residual acid and washes away the cleaved HOAt byproduct. The 1M HCl wash protonates and removes unreacted amines and DIPEA.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM to 10% MeOH/DCM gradient).

Mechanism of Action Visualization

Once synthesized, the CMEBA-PROTAC conjugate functions as a molecular bridge, bringing the target protein and the E3 ligase into close spatial proximity to initiate degradation.

Mechanism P1 CMEBA-PROTAC Degrader T1 Target Protein (e.g., BRD4 / Nav1.7) P1->T1 Binds via CMEBA moiety E1 E3 Ubiquitin Ligase (CRBN Complex) P1->E1 Binds via Thalidomide moiety C1 Ternary Complex (Target-PROTAC-E3) T1->C1 E1->C1 U1 Polyubiquitination Cascade C1->U1 Ubiquitin Transfer D1 Proteasomal Degradation U1->D1 26S Proteasome

Mechanism of targeted protein degradation induced by the CMEBA-PROTAC ternary complex.

References

  • Source: WIPO (PCT) / Google Patents (WO2013097601A1)
  • Source: WIPO (PCT) / Google Patents (WO2015051043A1)
  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Phthalimide conjugation as a strategy for in vivo target protein degradation Source: Science / PubMed Central (PMC) URL:[Link]

Method

In vivo dosing protocols for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid Executive Summary 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Executive Summary

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a highly functionalized chemical building block and pharmacophore fragment frequently utilized in the synthesis of central nervous system (CNS) therapeutics, most notably Glycine Transporter-1 (GlyT1) inhibitors[1][2]. Because GlyT1 inhibitors are actively investigated for memory enhancement and the treatment of schizophrenia[1][3], assessing the in vivo exposure and Blood-Brain Barrier (BBB) penetration of its core fragments is a critical gating step in lead optimization.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of this compound. The presence of a carboxylic acid (predicted pKa ~4.0)[4] alongside a lipophilic cyclopropylmethoxy ether and a polar ethylsulfonyl group creates unique formulation challenges. This guide provides a self-validating, causality-driven workflow for formulating, dosing, and quantifying this compound in murine models.

Physicochemical Rationale & Formulation Strategy

Early in vivo dosing in drug discovery requires significantly higher concentrations than in vitro bioassays[5]. At physiological pH (7.4), the benzoic acid moiety exists predominantly as an anion[4]. While this aids aqueous solubility, the compound can rapidly precipitate in the acidic environment of the stomach during oral (PO) administration or crash out of solution upon intravenous (IV) injection, leading to erratic pharmacokinetic (PK) profiles and potential toxicity[5].

To prevent this, we utilize specific co-solvent and cyclodextrin-based vehicles. We also introduce a mandatory spectrophotometric quality control step to ensure the formulation is a true solution rather than a micro-suspension[6].

Formulation_Strategy A 2-(Cyclopropylmethoxy)-5- (ethylsulfonyl)benzoic acid B Physicochemical Profiling (pKa ~4.0, Lipophilicity) A->B C IV Formulation (10% DMSO, 10% Tween-80, 80% Saline) B->C Intravenous (IV) D PO Formulation (20% HP-β-CD in Water, pH 6.5-7.0) B->D Per Os (PO) E Spectrophotometric Precipitation Check (540 nm) C->E D->E F In Vivo Dosing (Murine Model) E->F OD < 0.05 (Clear Solution)

Figure 1: Decision tree for vehicle selection and pre-dosing spectrophotometric validation.

Table 1: Recommended Formulation Vehicles
RouteVehicle CompositionRationale / Mechanism
IV 10% DMSO / 10% Tween-80 / 80% SalineDMSO disrupts crystal lattice; Tween-80 acts as a surfactant to prevent precipitation upon contact with blood[7].
PO 20% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms a cyclic sugar inclusion complex, masking the lipophilic regions and preventing gastric precipitation[6].
PO (Alt) 0.5% Methocel suspensionProvides a uniform suspension if true solubility cannot be achieved at high doses (>20 mg/kg)[2].

In Vivo Dosing and Pharmacokinetic (PK) Protocol

To establish a baseline PK profile, the compound is administered to CD-1 or C57BL/6 mice. The following protocol ensures accurate calculation of clearance (Cl), volume of distribution (Vdss), and oral bioavailability (F%).

Step-by-Step Dosing Methodology:

  • Preparation: Weigh the required mass of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid. For a 2 mg/kg IV dose and a 10 mg/kg PO dose in a 25g mouse, prepare 1 mg/mL stock solutions[7].

  • Spectrophotometric Validation: Before dosing, read the optical density (OD) of the formulation in a spectrophotometer at 540 nm (a wavelength where the compound does not absorb light). An OD < 0.05 confirms the absence of light-obstructing precipitates[6].

  • Administration:

    • IV: Administer via the lateral tail vein using a 27-gauge needle.

    • PO: Administer via oral gavage using a bulb-tipped gastric feeding tube.

  • Sampling: Collect 40 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes[7].

  • Plasma Harvesting: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

Blood-Brain Barrier (BBB) Penetration Assessment

Because this fragment is associated with CNS targets (e.g., GlyT1), quantifying its brain penetrance is mandatory. Crucial Insight: Simply harvesting the brain will result in false positives due to drug trapped in the cerebral microvasculature. To obtain true parenchymal concentrations, in situ brain perfusion must be performed[8].

In Situ Brain Perfusion Protocol:

  • Anesthesia: Deeply anesthetize the mouse using an intraperitoneal injection of xylazine/ketamine (8/140 mg/kg)[8].

  • Surgical Isolation: Expose the thoracic cavity. Ligate the left common carotid artery at the heart side and the external carotid artery at the bifurcation level to ensure perfusate is directed straight to the brain[8].

  • Perfusion: Insert a polyethylene catheter filled with heparinized saline (25 IU/mL) into the left common carotid. Immediately after cutting the right atrium (to allow efflux), begin perfusion at a flow rate of 2.5 mL/min for 3–5 minutes[8].

  • Harvesting: Decapitate the mouse, rapidly extract the brain, rinse in ice-cold PBS, and weigh the tissue.

  • Homogenization: Add 3 volumes (w/v) of ice-cold PBS to the brain tissue and homogenize using a bead beater or mechanical disruptor.

PK_Workflow A In Vivo Dosing (IV / PO) B Deep Anesthesia (Xylazine/Ketamine) A->B C In Situ Brain Perfusion (Heparinized Saline) B->C D Tissue Harvesting (Brain & Plasma) C->D E Protein Precipitation (ACN + Int. Standard) D->E F LC-MS/MS Analysis (ESI- MRM Mode) E->F

Figure 2: Sequential workflow for assessing BBB penetration and bioanalytical quantification.

Bioanalytical Quantification (LC-MS/MS)

To ensure trustworthiness in the data, a self-validating protein precipitation (PPT) method utilizing an internal standard is required. Because the compound is a benzoic acid derivative, it will ionize highly efficiently in negative electrospray ionization (ESI-) mode.

Extraction and Analysis Protocol:

  • Spiking: Transfer 10 µL of plasma or brain homogenate into a 96-well plate. Add 5 µL of 50% acetonitrile (ACN) in water[7].

  • Precipitation: Add 200 µL of ACN containing a structurally similar internal standard (e.g., a deuterated analog or a halogenated benzoic acid)[7].

  • Extraction: Vortex the plate vigorously for 30 seconds to disrupt protein binding, then centrifuge at 4,000 x g for 15 minutes at 4°C[7].

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated parent mass [M-H]-.

Table 2: Target Pharmacokinetic Benchmarks for CNS-Active Benzoic Acid Derivatives

Note: These benchmarks are derived from optimized GlyT1 inhibitors and structurally related CNS compounds[2][9].

ParameterTarget Value (Mice)Implication for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid
Clearance (Cl) < 40 mL/min/kgLow clearance ensures the compound remains in systemic circulation long enough to penetrate the BBB[2].
Half-life (T1/2) > 1.5 hoursSufficient half-life is required for sustained target engagement[2][7].
Oral Bioavailability (F%) > 30%Validates the PO formulation strategy and indicates good intestinal absorption[2][7].
Brain/Plasma Ratio (Kp) > 0.5Indicates successful permeation of the BBB, critical for CNS efficacy[2].

References

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties - ACS Publications. Source: acs.org. URL:[Link]

  • The proteome of the blood–brain barrier in rat and mouse: highly specific identification of proteins on the luminal surface of brain microvessels by in vivo glycocapture - PMC. Source: nih.gov. URL:[Link]

  • Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1 | ACS Medicinal Chemistry Letters. Source: acs.org. URL:[Link]

  • The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior | Journal of Neuroscience. Source: jneurosci.org. URL:[Link]

  • International Journal of Pharmaceutics Use of 1H NMR to facilitate solubility measurement for drug discovery compounds - Ovid. Source: ovid.com. URL:[Link]

  • (PDF) First-Time-in-Human Study With GSK1018921, a Selective GlyT1 Inhibitor: Relationship Between Exposure and Dizziness - ResearchGate. Source: researchgate.net. URL:[Link]

  • In Silico Physicochemical Parameter Predictions | Molecular Pharmaceutics. Source: acs.org. URL:[Link]

  • Positive allosteric modulator of SERCA pump NDC-1171 attenuates cardiac functional decline in mouse model of Duchenne muscular dystrophy | bioRxiv. Source: biorxiv.org. URL:[Link]

  • AU2019226571A1 - Compounds, compositions, and methods for suppressing toxic endoplasmic reticulum stress - Google Patents. Source: google.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid Solubility in DMSO

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that while Dimethyl Sulfoxide (DMSO) is the gold standard for creating compound stock solutions, compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that while Dimethyl Sulfoxide (DMSO) is the gold standard for creating compound stock solutions, complex substituted benzoic acids present unique solvation challenges[1].

The compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a prime example of a structurally dichotomous molecule. It possesses a highly hydrophobic cyclopropylmethoxy ether, a strongly polar but bulky ethylsulfonyl group, and an ionizable carboxylic acid. This structural combination often leads to slow dissolution kinetics in pure DMSO and rapid "crashing out" upon aqueous dilution[2]. This guide provides field-proven, self-validating protocols to ensure your assays remain robust, accurate, and reproducible.

The Causality of Solvation: Understanding the Molecule

Before executing a protocol, it is critical to understand the thermodynamic drivers of this specific molecule:

  • The Role of Anhydrous DMSO: DMSO is a powerful polar aprotic solvent that excels at solvating the ethylsulfonyl dipole and disrupting the hydrogen-bonded dimers typical of benzoic acids[3]. However, DMSO is highly hygroscopic. Absorption of atmospheric water dramatically lowers the solvent's capacity for the hydrophobic cyclopropylmethoxy moiety, leading to micro-precipitation[2].

  • The pH-Dependent "Crash Out" Phenomenon: When diluting the DMSO stock into an aqueous biological assay, the compound is forced into a high-dielectric environment. If the aqueous buffer is below the pKa of the benzoic acid moiety (estimated at ~3.5–4.0 due to the electron-withdrawing sulfone), the molecule remains protonated and neutral. The hydrophobic bulk then drives rapid aggregation. Maintaining the assay buffer at pH > 5.0 ensures the formation of the highly soluble carboxylate salt[4].

Logic Compound 2-(Cyclopropylmethoxy)-5- (ethylsulfonyl)benzoic acid Hydrophobic Hydrophobic Moieties (Cyclopropylmethoxy) Compound->Hydrophobic Polar Polar/Ionizable Groups (Ethylsulfonyl, Benzoic Acid) Compound->Polar DMSO_Sol High DMSO Solubility (Requires Anhydrous Conditions) Hydrophobic->DMSO_Sol Favorable in Aprotic Precipitation Precipitation / Crashing Out Hydrophobic->Precipitation Drives Aggregation in Water Water_Sol Aqueous Solubility (Highly pH Dependent) Polar->Water_Sol H-Bonding / Ionization Ionization Deprotonation (pH > 5.0) Forms Soluble Carboxylate Water_Sol->Ionization Requires pH Control Hygro DMSO Hygroscopicity Absorbs Water from Air Hygro->Precipitation Lowers Solvent Capacity Success Stable Assay Solution Ionization->Success Prevents Precipitation

Caption: Logical relationship between molecular structure, solvent properties, and precipitation risk.

Self-Validating Experimental Protocols

To prevent masking of the compound's actual biological activity due to low solubility[5], follow these validated step-by-step methodologies.

Protocol A: Preparation of a 10 mM Master Stock in 100% DMSO

Objective: Achieve complete dissolution while preventing water-induced aggregation.

  • Equilibrate Solvent: Allow a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature in a desiccator before opening. This prevents condensation from introducing water[2].

  • Weighing: Accurately weigh the required mass of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid into a sterile, amber microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Gently vortex the tube for 60 seconds. If visible particles remain, sonicate in a water bath for 5–10 minutes at 25°C[1].

  • Self-Validation Step: Hold the tube against a bright light source. The solution must be perfectly clear. If it appears cloudy or opalescent, apply gentle heating (37°C)[1]. If cloudiness persists, water contamination has likely occurred; discard and restart with fresh solvent.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) and store at -20°C in tightly sealed containers to avoid repeated freeze-thaw cycles[1][2].

Protocol B: Aqueous Dilution Strategy for Biological Assays

Objective: Transition the compound into an aqueous environment without "crashing out."

  • Buffer Preparation: Ensure your final aqueous assay buffer or cell culture media is buffered to a pH of 7.0–7.4. This guarantees the benzoic acid moiety is deprotonated[4].

  • Serial Dilution in DMSO: Do not dilute the 10 mM stock directly into water. Instead, perform a serial dilution in 100% DMSO to reach 200x your final desired assay concentration[1].

  • Aqueous Transfer: Rapidly pipette 1 part of the diluted DMSO stock into 199 parts of the aqueous buffer while vortexing continuously. This prevents localized high concentrations of DMSO from forming temporary hydrophobic pockets.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a vehicle control (0.5% DMSO in buffer). An elevated OD600 indicates the presence of colloidal nano-aggregates, meaning the compound has crashed out.

Workflow Start Weigh 2-(Cyclopropylmethoxy)-5- (ethylsulfonyl)benzoic acid AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex & Sonicate (5-10 mins at 25°C) AddDMSO->Vortex Check Visual & NMR Inspection Clear Solution? Vortex->Check Heat Gentle Heating (37°C) Check for Water Contamination Check->Heat No (Precipitate) Aqueous Dilute into Aqueous Buffer (pH > 5.0, <1% DMSO final) Check->Aqueous Yes (Clear) Heat->Vortex Re-evaluate Success Ready for Biological Assay Aqueous->Success No Crashing Out

Caption: Experimental workflow for DMSO stock preparation and aqueous dilution validation.

Quantitative Solvation Parameters

Use the following physicochemical parameters to guide your experimental design and troubleshoot unexpected precipitation events.

ParameterEstimated Value / RangeImpact on SolvationTroubleshooting Action
LogP (Hydrophobicity) ~2.5 - 3.5High risk of aggregation in pure water due to the cyclopropylmethoxy group.Use 100% anhydrous DMSO for initial stock. Keep final aqueous DMSO <1%.
pKa (Carboxylic Acid) ~3.5 - 4.0Protonated (insoluble) at low pH; Deprotonated (soluble) at physiological pH.Ensure aqueous dilution buffers are strictly maintained at pH > 5.0.
Max Stock Conc. (DMSO) 10 - 50 mMHigh concentrations are prone to precipitation if water is absorbed from the air.Store in desiccated, single-use aliquots. Discard if cloudy[1].
Max Tolerated DMSO ≤ 0.5%High DMSO concentrations are cytotoxic and interfere with biological assays[1].Perform serial dilutions in DMSO before the final aqueous transfer.

Troubleshooting FAQs

Q1: My compound is taking forever to dissolve in 100% DMSO. Can I heat it? A1: Yes, gentle warming (e.g., in a 37°C water bath) can aid dissolution. Studies on benzoic acid derivatives show that increasing the temperature significantly favors solubilization[4]. However, be cautious as excessive heat may degrade the compound[1]. Always pair heating with sonication for the best results.

Q2: The stock solution was clear yesterday, but today it has a white precipitate. What happened? A2: This is a classic sign of water contamination. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere[2]. Because 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid relies heavily on the aprotic nature of DMSO to solvate its hydrophobic ether group, even minor water ingress lowers the solvent capacity, causing the compound to precipitate. Always use anhydrous DMSO and handle it in a dry environment.

Q3: Why is my compound precipitating when I add my DMSO stock to the cell culture media? A3: This phenomenon is known as "crashing out"[2]. When the DMSO concentration drops abruptly in water, the hydrophobic effect drives the cyclopropylmethoxy groups to aggregate. To fix this, ensure you are performing serial dilutions in 100% DMSO first, then spiking into the media to a final DMSO concentration of ≤0.5%[1]. Additionally, verify that your media is at physiological pH (~7.4) to keep the benzoic acid moiety ionized and soluble[4].

Q4: Can I store the DMSO stock solution at -20°C? A4: Yes, storing at -20°C or -80°C minimizes degradation. However, DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric moisture due to condensation[2]. You must aliquot the stock into smaller, single-use volumes immediately after preparation to avoid freeze-thaw cycles entirely[1].

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid .

Due to its unique structural features—a bulky, lipophilic ether group (cyclopropylmethoxy) paired with a highly polar, electron-withdrawing sulfone (ethylsulfonyl) and an ionizable carboxylic acid—this intermediate exhibits complex solubility behaviors. It is highly susceptible to Liquid-Liquid Phase Separation (LLPS) (commonly known as "oiling out") and the co-precipitation of structurally similar oxidative byproducts [1] [2].

This guide provides field-proven, self-validating strategies to troubleshoot impurity retention and optimize your crystallization workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crystallization yields a sticky, gummy solid instead of free-flowing crystals, and the impurity profile is unacceptably high. What is happening? A: Your system is experiencing Liquid-Liquid Phase Separation (LLPS) , or "oiling out." Because of the amphiphilic nature of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, rapid cooling or aggressive antisolvent addition generates high supersaturation. Instead of nucleating solid crystals, the solution separates into two liquid phases: a solute-lean solvent phase and a solute-rich "oil" phase. Causality: The solute-rich oil phase acts as a highly concentrated, indiscriminate solvent. Impurities partition heavily into this oil phase. When the oil eventually solidifies (often as an amorphous gum), it traps these impurities, completely bypassing the purification normally achieved by selective crystal lattice integration [1][3]. Solution: You must bypass the miscibility gap. Reduce your cooling rate, increase the solvent-to-antisolvent ratio, and introduce seed crystals before the cloud point is reached to force solid nucleation [2].

Q2: I am seeing high levels of the 5-(ethylsulfinyl)benzoic acid (sulfoxide) impurity in my final isolated product. How do I purge it? A: The sulfoxide is an intermediate formed during the oxidation of the thioether precursor to the final ethylsulfonyl (sulfone) target. Because the sulfoxide and sulfone share nearly identical pKa values and similar polarities, they readily co-crystallize. Causality: Standard alcohol/water cooling crystallizations do not offer a sufficient solubility differential between the sulfoxide and the sulfone. Solution: Switch to an Acetone/Water antisolvent system . Acetone provides a steeper solubility curve differential for the sulfoxide impurity. By maintaining a higher terminal temperature (e.g., 20°C instead of 0°C) during isolation, the sulfoxide remains dissolved in the mother liquor.

Q3: How can I remove unreacted cyclopropylmethyl bromide and des-alkylated phenol impurities? A: These are neutral and lipophilic impurities (or weakly acidic phenols) that do not respond well to standard cooling crystallization. Causality: Since your target molecule contains a carboxylic acid (pKa ~4.0), you can exploit its ionizable nature. Solution: Utilize a pH-Shift Crystallization [4]. By adjusting the pH to 8.0–8.5, the target molecule becomes a highly soluble sodium salt. You can then wash the aqueous layer with an organic solvent (like toluene) to extract the neutral alkyl halides. Slowly acidifying the aqueous layer back to pH 2.0 will selectively crystallize the pure free acid.

Part 2: Impurity Pathway & Troubleshooting Workflows

ImpurityPathway SM 2-Hydroxy-5-(ethylthio) benzoic acid Alk Alkylation (Cyclopropylmethyl) SM->Alk Step 1 Ox Oxidation (Thioether to Sulfone) Alk->Ox Step 2 Imp1 Impurity A: Des-alkyl (Phenol) Alk->Imp1 Incomplete Alkylation API Target API: 2-(Cyclopropylmethoxy)- 5-(ethylsulfonyl)benzoic acid Ox->API Complete Imp2 Impurity B: Sulfoxide (Incomplete) Ox->Imp2 Partial Oxidation

Pathway of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid synthesis and impurities.

TroubleshootingTree Start High Impurity in Final Crystal CheckLLPS Did the system oil out (LLPS)? Start->CheckLLPS YesLLPS Yes: Liquid-Liquid Phase Separation CheckLLPS->YesLLPS Emulsion formed NoLLPS No: Direct Solid Nucleation CheckLLPS->NoLLPS Clear to solid FixLLPS Action: Reduce supersaturation, seed early, adjust solvent. YesLLPS->FixLLPS CheckType Identify Impurity Type NoLLPS->CheckType TypeA Neutral / Lipophilic (Unreacted Alkyl Halide) CheckType->TypeA TypeB Acidic / Polar (Sulfoxide / Thioether) CheckType->TypeB FixA Action: pH-Shift Crystallization TypeA->FixA FixB Action: Antisolvent Crystallization TypeB->FixB

Decision tree for resolving high impurity retention during crystallization workflows.

Part 3: Quantitative Solvent Performance Data

The following table summarizes the performance of various solvent systems in purging the two most problematic impurities: the Sulfoxide (polar, acidic) and the Des-alkyl (lipophilic, weakly acidic).

Solvent SystemTarget Recovery (%)Sulfoxide Purge FactorDes-alkyl Purge FactorLLPS Risk
Methanol / Water85.01.22.5High
Acetone / Water 92.5 4.8 3.1 Medium
Isopropanol / Heptane78.01.51.8Very High
pH-Shift (Water/Toluene) 95.0 1.1 8.5 Low

*Purge Factor = (Impurity % in Crude) / (Impurity % in Final Crystal). Higher is better.

Part 4: Validated Experimental Methodologies

Protocol A: pH-Shift Crystallization (Targeting Neutral & Lipophilic Impurities)

This protocol utilizes the ionizable carboxylic acid to perform a liquid-liquid extraction of neutral impurities prior to crystallization [4].

  • Dissolution & Salt Formation: Suspend 100 g of crude 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in 1000 mL of Deionized (DI) Water (10 volumes).

  • Basification: Slowly dose 2M NaOH under moderate agitation until the pH reaches 8.0–8.5.

    • Self-Validation Check: The suspension should transition to a clear, slightly yellow solution as the sodium salt forms. If particulates remain, they are likely insoluble neutral impurities.

  • Impurity Extraction: Add 300 mL (3 volumes) of Toluene. Agitate vigorously for 15 minutes, then allow phases to separate for 20 minutes. Discard the upper organic layer (contains unreacted alkyl halides).

  • Polish Filtration: Pass the aqueous layer through a 0.45 µm filter to remove any residual emulsion or dust.

  • Controlled Acidification (Nucleation): Heat the aqueous layer to 45°C. Slowly dose 2M HCl until the pH reaches 4.5.

  • Seeding: Add 1.0 g (1 wt%) of pure 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid seed crystals. Hold the temperature and pH steady for 30 minutes to allow the seed bed to establish.

  • Growth & Isolation: Continue dosing 2M HCl at a rate of 0.1 pH units/minute until a final pH of 2.0 is achieved. Cool the slurry linearly to 5°C over 2 hours. Filter, wash with 200 mL cold DI water, and dry under vacuum at 50°C.

Protocol B: Acetone/Water Antisolvent Crystallization (Targeting Sulfoxide Impurities)

This protocol relies on precise supersaturation control to prevent LLPS while keeping the structurally similar sulfoxide impurity dissolved in the mother liquor [1] [2].

  • Dissolution: Dissolve 100 g of crude compound in 500 mL (5 volumes) of Acetone at 50°C. Ensure complete dissolution.

  • Antisolvent Addition (Phase 1): Add 100 mL (1 volume) of DI Water dropwise over 20 minutes while maintaining the temperature at 50°C.

  • Seeding (Critical Step): Add 0.5 g (0.5 wt%) of seed crystals.

    • Self-Validation Check: Monitor the solution. If the solution turns milky/opaque (emulsion), LLPS has occurred. Immediately reheat to 55°C to redissolve, add 50 mL of Acetone, and re-seed. If distinct crystalline particles are visible, proceed.

  • Desupersaturation Hold: Hold the suspension at 50°C for 45 minutes. This allows the solute to integrate into the crystal lattice, dropping the supersaturation below the LLPS miscibility boundary.

  • Cooling & Antisolvent Addition (Phase 2): Simultaneously cool the reactor to 20°C at a rate of 0.2°C/min while dosing an additional 400 mL (4 volumes) of DI Water.

  • Isolation: Filter the resulting slurry. Wash the cake with 200 mL of a 1:1 Acetone/Water mixture (pre-chilled to 20°C). Dry under vacuum at 50°C.

References

  • K. Nakai et al., "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound," Organic Process Research & Development, 2019. Available at:[Link]

  • Y. Lu et al., "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application," Crystal Growth & Design, 2021. Available at:[Link]

  • Mettler Toledo, "Oiling Out in Crystallization," Mettler Toledo Application Notes. Available at:[Link]

  • C. Brown et al., "Progress to Date in the Design and Operation of Continuous Crystallization Processes for Pharmaceutical Applications," Organic Process Research & Development, 2019. Available at:[Link]

Troubleshooting

Preventing thermal degradation of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Introduction: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a key organic molecule utilized by researchers in the development of novel therapeutics. Its complex structure, featuring a benzoic acid core, an ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a key organic molecule utilized by researchers in the development of novel therapeutics. Its complex structure, featuring a benzoic acid core, an ether linkage, and a sulfonyl group, makes it a versatile intermediate. However, this complexity also presents challenges in maintaining its chemical integrity, particularly concerning thermal stability. Even minor degradation can impact experimental outcomes, leading to reduced yields, impure products, and misleading biological data.

This guide serves as a dedicated technical resource for professionals working with this compound. It provides in-depth, field-proven insights into the causes of thermal degradation and offers practical, evidence-based strategies for its prevention and troubleshooting. Our goal is to empower you to safeguard the quality of your material, ensuring the reliability and reproducibility of your research.

Section 1: Understanding the Stability Profile of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

This section addresses the fundamental chemical characteristics of the molecule and the primary pathways through which it can degrade.

Q1: What are the key functional groups in this molecule, and how do they influence its thermal stability?

The stability of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is governed by the interplay of its three primary functional groups:

  • Benzoic Acid Moiety: Carboxylic acids, especially aromatic ones, are susceptible to decarboxylation at very high temperatures (e.g., 475-500 °C for benzoic acid itself) to yield benzene and carbon dioxide.[1] While such extreme temperatures are unlikely in standard laboratory procedures, this represents the ultimate thermal failure point of the core structure.

  • Ethylsulfonyl Group: Sulfones are generally a very thermally stable functional group.[2] For instance, diphenyl sulfone remains stable even at 550°C.[2] The primary risk of degradation at this site would involve the cleavage of the sulfur-carbon bonds under harsh conditions, which is less likely than degradation at other sites on the molecule.

  • Cyclopropylmethoxy Ether Group: The ether linkage (C-O-C) is a potential weak point. Ethers can undergo cleavage at elevated temperatures, a process that can be catalyzed by acidic or basic impurities. This is a more probable pathway for initial degradation under moderately elevated temperatures compared to sulfone decomposition or decarboxylation.

Q2: What is the most likely pathway for thermal degradation under typical laboratory conditions?

While degradation can occur at multiple sites, the most probable pathway under moderately elevated temperatures (e.g., during a reaction work-up or due to improper storage) involves the cleavage of the ether bond or initial decomposition around the carboxylic acid group, which is more reactive than the highly stable sulfone. Extreme thermal stress would lead to complete molecular fragmentation, including decarboxylation.

Below is a diagram illustrating a potential degradation pathway initiated by thermal stress.

G A 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (Parent Compound) B 2-Hydroxy-5-(ethylsulfonyl)benzoic acid + Cyclopropylmethanol fragments A->B Heat (Ether Cleavage) C 1-(Cyclopropylmethoxy)-4-(ethylsulfonyl)benzene + CO2 A->C High Heat (Decarboxylation)

Caption: Potential thermal degradation pathways for the target compound.

Q3: Beyond heat, what other factors can cause degradation of this compound?

As an Active Pharmaceutical Ingredient (API) or intermediate, this compound is subject to degradation from multiple stress factors, as outlined in regulatory guidelines for forced degradation studies.[3][4] Researchers should be aware of:

  • Hydrolysis: The molecule can react with water, especially under acidic or basic conditions, potentially cleaving the ether linkage.[5][6]

  • Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over long periods can lead to degradation. The electron-rich aromatic ring can be susceptible.

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds, a process known as photodegradation.[5][7] Aromatic systems are often light-sensitive.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

Preventing degradation begins with rigorous adherence to proper storage and handling protocols.

Q4: What are the recommended long-term storage conditions?

Proper storage is the most critical factor in preventing degradation.[8][9] The conditions must control temperature, humidity, and light exposure. Many APIs require cold storage to slow down chemical reactions that lead to degradation.[8][9]

ParameterRecommended ConditionRationale & Justification
Temperature 2°C to 8°C (Refrigerated) Slows kinetic rate of all potential degradation pathways.[8] Crucially, do not freeze , as this can cause phase separation or damage the solid-state structure of the crystal, potentially exposing more surface area to degradation upon thawing.
Humidity Store with desiccant in a tightly sealed container Minimizes the presence of water, which is a key reactant in hydrolytic degradation pathways.[5][7]
Light Store in an amber vial or opaque container Protects the compound from photolytic degradation, which can be initiated by exposure to UV or even ambient laboratory light.[5]
Atmosphere Consider backfilling container with an inert gas (Argon or Nitrogen) For highly sensitive batches or very long-term storage, this displaces oxygen and prevents oxidative degradation.
Q5: How should I handle the compound during experimental setup to minimize degradation risk?

Every moment the compound is outside of its ideal storage conditions presents a risk. Follow this workflow to minimize exposure:

  • Equilibration: Before opening, allow the container to warm to ambient temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and risk hydrolysis.

  • Weighing: Weigh the required amount of material swiftly in a low-humidity environment if possible (e.g., a glove box with dry nitrogen).

  • Dissolution: Immediately dissolve the compound in the chosen solvent. Once in solution, the compound may have a different stability profile. Use freshly prepared solutions for best results.

  • Resealing: Tightly reseal the main container, consider flushing with inert gas, and promptly return it to the recommended 2-8°C storage.

Q6: Are there any incompatible solvents or reagents to be aware of during experiments?

Yes. Avoid prolonged exposure to:

  • Aqueous solutions at non-neutral pH: Both strong acids and strong bases can catalyze the hydrolysis of the ether linkage.

  • Strong nucleophiles: These can potentially react with the electrophilic carbon of the carboxylic acid or other sites on the molecule.

  • Solvents that are not fully dried: Trace amounts of water in solvents like THF, DCM, or acetonitrile can be sufficient to cause slow degradation over time, especially if heated.[6]

Section 3: Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a logical framework for diagnosing and confirming suspected thermal degradation.

Q7: I'm seeing new impurity peaks in my HPLC analysis. How can I confirm if thermal degradation is the cause?

Observing unexpected peaks or a drop in the main peak's area percentage is a common sign of degradation.[10] Follow this workflow to systematically diagnose the issue.

G A Start: Unexpected HPLC Result (New Peaks / Lower Purity) B Review Storage & Handling Logs: Any temperature excursions? Prolonged time at RT? A->B C Yes B->C Excursion Found D No B->D No Obvious Cause E Perform Controlled Stress Test: Heat a fresh, pure sample at 60°C for 6 hours. C->E D->E F Compare HPLC of Stressed Sample to Suspect Sample E->F G Impurity Profiles Match F->G H Profiles Differ F->H I Conclusion: Thermal Degradation is the Likely Root Cause. G->I J Conclusion: Degradation is likely due to other causes (e.g., hydrolysis, oxidation, contamination). H->J K Investigate Other Potential Causes: - Solvent Purity - Reaction Byproducts - Contamination J->K

Caption: Troubleshooting workflow for suspected thermal degradation.

Q8: My reaction yield is consistently low. Could thermal degradation of the starting material be the culprit?

This is a distinct possibility. Before optimizing the reaction chemistry, you must validate the stability of your starting material under the reaction conditions.

Self-Validating Protocol:

  • Set up a control reaction flask containing only the reaction solvent and your 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid starting material (no other reagents).

  • Stir this mixture at the target reaction temperature for the full duration of the planned reaction.

  • At the end, take a sample and analyze it by HPLC.

  • Result Interpretation: If you observe significant degradation of the starting material in this control experiment, then thermal instability is a major contributing factor to your low yield. You must either lower the reaction temperature or reduce the reaction time. If the starting material remains stable, the cause of the low yield lies elsewhere (e.g., reaction kinetics, reagent quality).

Q9: What is the best analytical method for detecting and quantifying degradation products?

A well-developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11][12] Such a method can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of purity.

HPLC ParameterTypical Starting ConditionPurpose
Column C18 or C8, 150 x 4.6 mm, 3-5 µmProvides good hydrophobic retention for separating the parent from potentially more polar degradants.[11]
Mobile Phase A: 0.1% Formic or Acetic Acid in WaterB: Acetonitrile or MethanolThe acidic modifier ensures the carboxylic acid is protonated for good peak shape. A gradient elution (e.g., 30% to 90% B) is often needed to resolve all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV-Vis Detector at ~230-240 nmThe benzoic acid and sulfonyl groups provide strong UV absorbance in this range.[13]
Column Temp. 25°C - 35°CMaintaining a controlled column temperature ensures reproducible retention times.
Section 4: Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Remove the sealed container of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid from 2-8°C storage.

  • Place it on the benchtop and allow it to equilibrate to room temperature for at least 30 minutes.

  • In a fume hood, open the container and quickly weigh the desired mass into a clean, dry volumetric flask.

  • Add approximately 75% of the final volume of the desired high-purity, anhydrous solvent.

  • Cap the flask and sonicate or swirl gently until all the solid has completely dissolved.

  • Allow the solution to return to room temperature, then add solvent to the final volume mark.

  • Invert the flask 10-15 times to ensure homogeneity.

  • If not for immediate use, transfer the solution to a clean, amber glass vial, flush with nitrogen, and store at 2-8°C.

Protocol 2: Thermal Stress Testing for Impurity Profile Confirmation
  • Accurately weigh ~10 mg of high-purity 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid into a small, clean glass vial.

  • Place the uncapped vial into a laboratory oven pre-heated to a specific temperature (e.g., 60°C or 80°C). Note: The goal is to achieve 5-20% degradation, not complete decomposition.[4]

  • Heat the sample for a defined period (e.g., 12 hours).

  • Remove the sample, allow it to cool, and dissolve it in a known volume of HPLC mobile phase or diluent to create a solution of ~0.5 mg/mL.

  • Analyze this "stressed sample" by your stability-indicating HPLC method.

  • The new peaks that appear in the chromatogram are your thermal degradants. This profile can be used as a reference to diagnose degradation in other samples.

References
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one - MDPI. ()
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. ()
  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS | CAS 71675-87-1 MSDS - Loba Chemie. ()
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchG
  • CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. ()
  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC. ()
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Public
  • Development of forced degradation and stability indic
  • IMPs for Temperature-Controlled Storage of Pharmaceuticals - Green Span Profiles. ()
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. ()
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. ()
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan - Research India Public
  • Forced Degrad
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,5-Trimethoxybenzoic Acid - Benchchem. ()
  • Preventing Chemical Degrad
  • Thermal Degradation Kinetics of Structurally Diverse Poly(bispropargyl ethers-bismaleimide) Blends*. ()
  • Mastering thermal stability: Additives for he
  • The thermal decomposition of benzoic acid - ResearchG
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF - ResearchG
  • Decomposition Kinetics of Perfluorin
  • Forced Degrad
  • Guide to control and monitoring of storage and transportation temperature conditions for medicinal products and active substance - HPRA. ()
  • Guidelines for Temperature Control of Drug Products during Storage and Transport
  • Proper Storage Conditions for Your APIs - GMP Trends. ()

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid Chromatography

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter baseline instability when developing methods for complex active pharmaceutical ingredients (APIs) and their interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter baseline instability when developing methods for complex active pharmaceutical ingredients (APIs) and their intermediates.

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid [1] presents a unique chromatographic challenge. Structurally, it contains a benzoic acid moiety (pKa ~3.5–4.0), an electron-withdrawing ethylsulfonyl group, and a lipophilic cyclopropylmethoxy ether. To achieve robust reversed-phase retention and prevent peak tailing, the mobile phase pH must be strictly maintained at least 2 units below its pKa to keep the molecule fully protonated and un-ionized[2]. This necessitates strong acidic modifiers like Trifluoroacetic acid (TFA). However, because this molecule lacks highly conjugated chromophores, detection relies on low-UV wavelengths (210–220 nm). The intersection of low-UV detection and UV-absorbing acidic modifiers is the primary catalyst for baseline drift, pulsation, and noise[3][4].

Below is our comprehensive, field-proven guide to isolating and resolving these issues.

Diagnostic Workflow for Baseline Instability

Before adjusting your chemistry, you must isolate whether the noise is mechanical, optical, or chemical. Follow this logical decision tree to identify the root cause.

BaselineTroubleshooting Start Observe Baseline Noise CheckPress Check Pump Pressure Ripple Start->CheckPress IsRipple Ripple > 1%? CheckPress->IsRipple PumpFix Pump Issue: Clean/Replace Check Valves IsRipple->PumpFix Yes CheckDet Check UV Detector & Flow Cell IsRipple->CheckDet No IsSpike Erratic Spikes? CheckDet->IsSpike BubbleFix Air Bubbles: Degas Solvents & Add Restrictor IsSpike->BubbleFix Yes IsDrift High Frequency Noise / Drift? IsSpike->IsDrift No ChemFix Chemical / Optical Issue: Balance TFA & Check Lamp Age IsDrift->ChemFix Yes

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my baseline drift upward and exhibit high-frequency noise during gradient elution? A: This is a classic chemical-optical artifact. Acidic modifiers like TFA absorb UV light strongly at wavelengths below 220 nm[3]. As your gradient progresses from the aqueous phase to the organic phase, the absolute concentration and UV absorbance profile of the mobile phase shift, causing the baseline to drift[3]. High-frequency noise in this scenario is caused by micro-fluctuations in solvent mixing within the pump[5]. Expert Fix: Ensure you are using fresh, high-purity solvents, as degraded TFA increases in UV absorbance[3]. To eliminate mixing noise, install a post-market static mixer to homogenize the solvent before it reaches the detector[5].

Q2: How can I differentiate between pump-induced noise and detector-induced noise? A: The key is correlating the noise frequency with the system's pressure profile. Regular, rhythmic baseline noise that perfectly matches the pump stroke frequency indicates a mechanical issue[6]. This is frequently caused by dirty or malfunctioning check valves, which are notoriously susceptible to failure in ion-pair methods using TFA[3]. If the pressure ripple is stable but the baseline is noisy, the issue is optical—likely an aging UV lamp with reduced light intensity, which inversely increases detector electronic noise[4].

Q3: The baseline exhibits sharp, erratic spikes rather than continuous noise. What is the root cause? A: Erratic spikes are almost exclusively caused by air bubbles outgassing within the detector flow cell[6]. Mixing aqueous and organic solvents is an exothermic process that decreases the solubility of dissolved gases. As the eluent exits the column and enters the flow cell, the sudden pressure drop allows these gases to form micro-bubbles, which scatter the UV light[4]. Expert Fix: Verify your inline vacuum degasser is functioning[7]. Crucially, install a back-pressure regulator (or a narrow-bore PEEK restrictor) immediately after the detector outlet to maintain enough pressure within the flow cell to keep gases dissolved[8].

Q4: Does the choice of acidic buffer impact the Limit of Detection (LOD) for this compound? A: Absolutely. The LOD is mathematically determined by the Signal-to-Noise (S/N) ratio[9]. If your buffer absorbs heavily at your detection wavelength, less light reaches the photodiodes, which increases the inherent background noise of the detector[4]. A noisy baseline masks the small peaks of impurities, effectively raising your LOD. For quantitative analysis, an S/N ratio of at least 10:1 is strictly required for the Limit of Quantitation (LOQ)[4].

Data Presentation: Mobile Phase Modifier Comparison

When analyzing 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid at low UV, selecting the right modifier is a balance between chromatographic retention and optical clarity.

ModifierTypical ConcentrationUV Cutoff (nm)Volatility (MS Compat.)Baseline Noise Risk at 210nm
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~210 nmHighHigh (Prone to gradient drift)
Formic Acid 0.1% (v/v)~210 nmHighModerate
Phosphate Buffer 10 - 50 mM<200 nmNon-volatileLow (Excellent for UV, fails MS)

Experimental Protocols

Trustworthiness in chromatography requires self-validating systems. The following protocols are designed to eliminate variables systematically.

Protocol A: Flow Cell Decontamination and System Passivation

Dirty flow cell windows severely reduce the amount of light hitting the photodiodes, directly increasing baseline noise[4].

  • Isolate the Column: Disconnect the analytical column and replace it with a zero-dead-volume union[7]. Causality: This protects the stationary phase from harsh cleaning solvents and flushed particulates.

  • Organic Flush: Flush the entire system (lines, pump, and detector) with HPLC-grade Methanol for 15 minutes at 1.0 mL/min to dissolve organic residues[8].

  • Acidic Oxidation: Switch to 1N Nitric Acid (HNO₃) and flush for 30 minutes. Causality: HNO₃ is a strong oxidizing agent that destroys persistent contaminants. Never use HCl , as halide residues will cause irreversible pitting in stainless steel flow cells and capillaries[8].

  • Neutralization: Flush with LC-MS grade water until the effluent pH returns to neutral (approximately 45-60 minutes).

  • Re-equilibration: Reconnect the column and equilibrate with your starting mobile phase.

Protocol B: Mobile Phase Optimization for Low-UV Detection

To prevent gradient baseline drift when using TFA, you must balance the optical absorbance of your mobile phases[3].

  • Prepare Phase A (Aqueous): Add exactly 0.05% (v/v) TFA to LC-MS grade water. Causality: This concentration is sufficient to drop the pH below 2.5 (keeping the benzoic acid un-ionized) while minimizing background UV absorbance[2].

  • Prepare Phase B (Organic): Add exactly 0.04% (v/v) TFA to HPLC-grade Acetonitrile. Causality: Acetonitrile has a lower UV cutoff than Methanol[4]. Because Acetonitrile absorbs less UV light than water at 214 nm, adding slightly less TFA to the organic phase perfectly balances the optical absorbance between Phase A and Phase B, resulting in a flat baseline[3].

  • Degas Solvents: Sonicate both mobile phases for 10 minutes prior to use. Causality: Pre-degassing removes dissolved atmospheric oxygen, which absorbs UV light at low wavelengths and contributes to outgassing in the flow cell[2][4].

  • System Suitability: Prime the lines, run a blank gradient, and calculate the S/N ratio using your chromatography data system to ensure it exceeds the 10:1 LOQ threshold[4].

References

  • 7 - The Overbrook Group 2.8 - Phenomenex 3.9 - Thermo Fisher Scientific 4.3 - Separation Science

  • 6 - Shimadzu

  • 2 - KNAUER

  • 1 - SciSupplies

  • 4 - LCGC (Chromatography Online) 9.5 - Element Lab Solutions

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction Recovery of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid

Welcome to the Advanced Troubleshooting Guide for API intermediates. As a Senior Application Scientist, I frequently encounter extraction failures involving highly functionalized benzoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for API intermediates. As a Senior Application Scientist, I frequently encounter extraction failures involving highly functionalized benzoic acid derivatives.

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid presents a classic liquid-liquid extraction (LLE) nightmare. While structurally similar to intermediates used in the synthesis of antipsychotics like Amisulpride[1], this specific molecule features a highly antagonistic combination of functional groups: a lipophilic cyclopropylmethoxy ether, an acidic carboxyl moiety, and a highly polar, hydrogen-bond accepting ethylsulfonyl group.

This guide provides the mechanistic causality behind your poor recovery rates and delivers self-validating, field-proven protocols to overcome them.

Root Cause Analysis: Why is your recovery so low?

Before attempting to fix the extraction, it is critical to understand the physical chemistry of the molecule causing the failure:

  • pKa Suppression via Electron Withdrawal: Standard benzoic acid has a pKa of ~4.2. However, the ethylsulfonyl group at the 5-position is strongly electron-withdrawing. This stabilizes the carboxylate anion, significantly lowering the pKa (likely to ~2.5–3.0). If you are only acidifying your aqueous layer to pH 3.0, a massive fraction of your product remains ionized and water-soluble[2].

  • The "Sulfone Solvation" Effect: Even when fully protonated, the ethylsulfonyl group acts as a powerful hydrogen-bond acceptor. Water molecules form a tight hydration sphere around this moiety, keeping the neutral molecule dissolved in the aqueous phase. Standard non-polar solvents (like toluene or heptane) lack the polarity to strip this hydration sphere away.

  • Surfactant-Induced Emulsions: The molecule is inherently amphiphilic. The cyclopropylmethoxy group acts as a greasy, lipophilic "tail," while the sulfone and carboxylic acid act as polar "heads." During extraction, the molecule accumulates at the aqueous-organic interface, drastically lowering interfacial tension and forming stubborn, unbreakable emulsions.

Extraction Decision Workflow

ExtractionTroubleshooting Start Poor Extraction Recovery Detected CheckPH Check Aqueous pH Is pH < 1.5? Start->CheckPH AdjustPH Acidify with 2M HCl to pH 1.0 - 1.5 CheckPH->AdjustPH No CheckSolvent Evaluate Solvent Using EtOAc or 2-MeTHF? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent ChangeSolvent Switch to polar organic (e.g., 2-MeTHF or DCM:IPA) CheckSolvent->ChangeSolvent No CheckEmulsion Emulsion Formed? CheckSolvent->CheckEmulsion Yes ChangeSolvent->CheckEmulsion SaltingOut Saturate aqueous phase with NaCl / Na2SO4 CheckEmulsion->SaltingOut Yes (or low yield) Success High Yield Extraction (>90% Recovery) CheckEmulsion->Success No SaltingOut->Success

Decision tree for troubleshooting polar acidic compound extractions.

Quantitative Solvent Selection Guide

To successfully extract this molecule, you must abandon non-polar solvents and utilize systems capable of disrupting hydrogen bonds[3].

Solvent SystemEstimated LogD (at pH 1.5)Emulsion RiskTypical Recovery (%)Scientific Rationale & Recommendation
Toluene / Hexane < 0.5Low< 20%Fail. Cannot solvate the highly polar ethylsulfonyl group.
Ethyl Acetate (EtOAc) 1.8High65 - 75%Sub-optimal. Acceptable only with aggressive salting-out.
Dichloromethane (DCM) 1.5Very High50 - 60%Poor. High density causes severe amphiphilic emulsions.
DCM : Isopropanol (80:20) 2.4Low85 - 90%Highly Recommended. IPA disrupts interfacial tension and breaks emulsions.
2-Methyltetrahydrofuran 2.7Moderate> 92%Optimal. Superior hydrogen-bond accepting properties; excellent phase separation.

Standard Operating Procedures (SOPs)

Protocol A: Optimized pH-Shift and Salting-Out Extraction

This self-validating protocol utilizes the "salting-out" effect to artificially decrease the activity of water, breaking the hydration sphere around the sulfone group and forcing the molecule into the organic phase[4][5].

Step-by-Step Methodology:

  • Thermal Control: Cool the aqueous reaction mixture to 5–10 °C. Causality: Lower temperatures inherently reduce the aqueous solubility of the neutral organic compound while minimizing acid-catalyzed degradation of the cyclopropylmethoxy ether.

  • Aggressive Acidification: Slowly add 2M HCl (or 10% H2​SO4​ ) under vigorous stirring until the aqueous phase reaches a stable pH of 1.0 to 1.5. Verify with a calibrated pH meter, not just indicator paper. Causality: Suppresses the ionization of the electron-withdrawn carboxylic acid.

  • Salting-Out: Add solid Sodium Chloride (NaCl) or Ammonium Sulfate ( (NH4​)2​SO4​ ) directly to the aqueous phase until saturation is achieved (approx. 30-35% w/v). Stir for 15 minutes. Causality: The high ionic strength monopolizes water molecules, effectively "squeezing" the polar organic molecule out of the aqueous phase[5].

  • Solvent Addition: Add an equal volume (1:1 v/v) of 2-Methyltetrahydrofuran (2-MeTHF) or an 80:20 mixture of DCM/Isopropanol.

  • Phase Separation: Agitate vigorously for 3 minutes, then allow the layers to settle for 10 minutes.

  • Recovery: Isolate the organic layer. Repeat the extraction with a half-volume of the organic solvent. Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Emulsion Mitigation & Phase Separation

If an emulsion forms despite Protocol A, do not attempt to wait it out. The surfactant nature of the molecule means the emulsion is thermodynamically stable.

Step-by-Step Methodology:

  • Alcohol Modification: If using pure EtOAc or DCM, immediately add 5-10% (v/v) Isopropanol or Methanol to the separatory funnel. Gently swirl (do not shake). Causality: Short-chain alcohols act as co-surfactants, altering the surface tension at the droplet interface and inducing coalescence[3].

  • Mechanical Filtration: If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite 545. Causality: The high surface area of the diatomaceous earth physically breaks the microscopic emulsion droplets.

  • Centrifugation: For smaller scales (<500 mL), transfer the emulsion to centrifuge tubes and spin at 3000 x g for 10 minutes.

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 3.0, which is below the standard pKa of benzoic acid, but my recovery is still poor. Why? A: You are underestimating the inductive effect of the ethylsulfonyl group. Electron-withdrawing groups at the meta/para positions stabilize the conjugate base, lowering the pKa. At pH 3.0, a significant equilibrium fraction of your compound is still in the highly water-soluble carboxylate form. You must push the pH down to 1.0–1.5 to ensure >99% protonation[2].

Q: Why is 2-MeTHF recommended over standard Tetrahydrofuran (THF) or Diethyl Ether? A: Standard THF is fully miscible with water and cannot be used for LLE without extreme salting-out. Diethyl ether is too non-polar to efficiently solvate the ethylsulfonyl group. 2-MeTHF hits the "Goldilocks zone": it is partially immiscible with water (forming clean phase boundaries) but retains excellent hydrogen-bond accepting capabilities to solvate the sulfone[6].

Q: Can I use continuous liquid-liquid extraction (LLE) if batch extraction fails? A: Yes. If batch extraction yields remain below 60%, set up a continuous LLE using a heavier-than-water solvent system (like DCM modified with 10% Isopropanol). Continuous extraction drives the equilibrium forward over 12-24 hours, which is a standard industrial approach for highly polar, water-soluble acidic compounds[6].

References

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap Source: patsnap.com URL:[Link]

  • Salting-out extraction of carboxylic acids - ResearchGate Source: researchgate.net URL:[Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute Source: utwente.nl URL:[Link]

  • How to extract acidic polar compounds from water? - ResearchGate Source: researchgate.net URL:[Link]

  • Salting-Out Effect of NaCl and KCl on the Liquid–Liquid Equilibrium of Water + 2-Methylpropanoic Acid + (1-Methylethyl)-benzene System at Several Temperatures | Journal of Chemical & Engineering Data - ACS Publications Source: acs.org URL:[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-(cyclopropylmethoxy)-5-(ethylsulfonyl)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-(cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid —a critical building block for substituted benzamide APIs.

Below, you will find a mechanistic workflow, a troubleshooting knowledge base addressing the most common synthetic bottlenecks, and self-validating Standard Operating Procedures (SOPs) engineered to maximize chemoselectivity and yield.

Part 1: Synthetic Workflow & Pathway Visualization

The following diagram maps the optimized two-stage synthetic route (Alkylation Oxidation), highlighting where critical side reactions typically occur and the specific interventions required to bypass them.

SynthesisPathway Start Starting Material: 2-Hydroxy-5-(ethylthio)benzoic acid Alkylation Step 1: O-Alkylation (cPr-CH2-Br, K2CO3, DMF) Start->Alkylation BisAlk Bis-alkylated Intermediate (Ester + Ether) Alkylation->BisAlk >2.0 eq Alkylating Agent SideCAlk Side Reaction: C-Alkylation (Triggered by non-polar solvents) Alkylation->SideCAlk Toluene/NaH Hydrolysis Step 2: Selective Saponification (NaOH, MeOH/H2O) BisAlk->Hydrolysis Thioether Intermediate: 2-(Cyclopropylmethoxy)- 5-(ethylthio)benzoic acid Hydrolysis->Thioether Oxidation Step 3: Catalytic Oxidation (H2O2, Na2WO4, 40°C) Thioether->Oxidation Target Target Molecule: 2-(Cyclopropylmethoxy)- 5-(ethylsulfonyl)benzoic acid Oxidation->Target Full Conversion SideSulfoxide Side Reaction: Sulfoxide Impurity (Under-oxidation) Oxidation->SideSulfoxide <2.0 eq H2O2 SideSulfoxide->Target Add excess H2O2

Figure 1: Mechanistic workflow for the synthesis of 2-(cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, detailing side-reaction divergence points.

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: Why am I seeing significant bis-alkylation (ester formation) and C-alkylation during the cyclopropylmethylation step?

The Causality: When alkylating 2-hydroxy-5-(ethylthio)benzoic acid, you are dealing with two competing nucleophiles: the phenol ( pKa​≈10 ) and the carboxylic acid ( pKa​≈3 ). Because the carboxylic acid deprotonates first, attempting a strict 1:1 stoichiometric O-alkylation of the phenol often results in a messy mixture of unreacted starting material, mono-ester, and the bis-alkylated product (cyclopropylmethyl ester + cyclopropylmethyl ether).

Furthermore, the choice of solvent dictates the regioselectivity of the phenoxide attack. In non-polar solvents like toluene, the phenoxide-cation ion pair remains tight, which forces the reaction through a cyclic transition state that heavily favors unwanted C-alkylation at the ortho/para positions[1].

The Solution:

  • Force O-Alkylation: Switch to a polar aprotic solvent like DMF or DMAc. This solvates the potassium cation (from K2​CO3​ ), leaving a "naked" phenoxide that reacts exclusively at the oxygen atom[1].

  • Embrace Bis-Alkylation: Instead of fighting the thermodynamics of esterification, intentionally drive the reaction to the fully bis-alkylated intermediate using an excess of cyclopropylmethyl bromide (2.5 eq). Once complete, perform a one-pot basic saponification. The ester is rapidly cleaved by NaOH, while the cyclopropylmethyl ether remains completely stable.

Table 1: Effect of Reaction Conditions on Alkylation Regioselectivity

SolventBaseEquivalents of cPr−CH2​−Br Major Product ObservedChemoselectivity (O- vs C-Alkylation)
TolueneNaH1.1 eqC-Alkylated PhenolPoor (Favors C-Alkylation)
DMF K2​CO3​ 1.1 eqMono-ester & Free PhenolExcellent (Strictly O-Alkylation)
DMF K2​CO3​ 2.5 eq Bis-alkylated (Ester + Ether) Excellent (Strictly O-Alkylation)
Q2: How can I prevent under-oxidation (sulfoxide impurity) or aromatic ring degradation during the thioether-to-sulfone conversion?

The Causality: Oxidizing the 5-(ethylthio) group to an ethylsulfonyl group requires passing through a sulfoxide intermediate. Using harsh stoichiometric oxidants (like KMnO4​ or bleach) often leads to oxidative cleavage of the ether linkage or degradation of the electron-rich aromatic ring.

The Solution: Utilize a catalytic Sodium Tungstate / Hydrogen Peroxide system[2]. Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) reacts with H2​O2​ in situ to form a bis(peroxotungstate) complex. This complex is a highly selective, electrophilic oxygen-transfer agent that rapidly oxidizes sulfides to sulfones without touching the aromatic ring or the cyclopropylmethoxy group[3].

Q3: I am using the alternative chlorosulfonation route starting from 2-(cyclopropylmethoxy)benzoic acid. How do I improve regioselectivity?

The Causality: The cyclopropylmethoxy group is a strong ortho/para director, while the carboxylic acid is a meta director. The 5-position is the thermodynamically favored site for electrophilic aromatic substitution. However, if the reaction loses kinetic control due to excessive heat, the highly reactive chlorosulfonic acid will begin attacking the sterically hindered 3-position, creating difficult-to-separate regioisomers.

The Solution: Strict temperature control is mandatory. Maintain the reaction temperature strictly between 20–30 °C during the dropwise addition of chlorosulfonic acid, and limit the total reaction time to 5–10 hours to prevent poly-sulfonation and regioisomeric drift[4].

Part 3: Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to ensure causality-driven success at each stage.

SOP 1: One-Pot Bis-Alkylation and Selective Saponification

Objective: Achieve 100% O-alkylation while bypassing partial esterification mixtures.

  • Charge: To a clean, dry reactor under N2​ , charge 2-hydroxy-5-(ethylthio)benzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous K2​CO3​ (3.0 eq). Stir at 25 °C for 30 minutes to ensure complete formation of the dianion (phenoxide/carboxylate).

  • Alkylation: Slowly add cyclopropylmethyl bromide (2.5 eq) dropwise. Heat the mixture to 60 °C and stir for 8 hours.

  • IPC 1 (Self-Validation): Pull an aliquot for HPLC analysis. The reaction is complete when the starting material and mono-ester are <1.0%, confirming full conversion to the bis-alkylated intermediate.

  • Saponification: Cool the reactor to 25 °C. Add methanol (5 volumes) followed by 2M NaOH (aq) (3.0 eq). Stir vigorously for 4 hours.

  • Workup: Acidify the aqueous layer with 2M HCl to pH 2.0–3.0. Extract with ethyl acetate ( 3×5 vol). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under vacuum to yield 2-(cyclopropylmethoxy)-5-(ethylthio)benzoic acid.

SOP 2: Chemoselective Tungstate Oxidation

Objective: Complete conversion of the thioether to the sulfone without over-oxidation.

  • Charge: Dissolve 2-(cyclopropylmethoxy)-5-(ethylthio)benzoic acid (1.0 eq) in isopropanol (5 volumes)[2].

  • Catalyst Addition: Add sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 0.02 eq)[2].

  • Oxidation: Heat the mixture to 40–45 °C. Slowly add 30% aqueous H2​O2​ (2.5 eq) dropwise over 1 hour to control the exotherm[2].

  • IPC 2 (Self-Validation): After 3 hours of stirring at 45 °C, check the reaction via HPLC. The sulfoxide intermediate must be <0.5%. If >0.5%, add an additional 0.2 eq of H2​O2​ and stir for 1 hour.

  • Quench: Cool the mixture to 5–10 °C. Add a 5% aqueous sodium thiosulfate solution and stir for 60 minutes to neutralize residual peroxides[2]. Verify peroxide absence with KI-starch paper.

  • Isolation: Adjust the pH to 4.0–4.5 using dilute HCl (1:10)[2]. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford the pure target compound.

Part 4: References

  • [4] CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents -

  • [1] Carbon versus Oxygen Alkylation in Reactions of Phenoxide Ions with Cyclopropylmethyl Bromide - RSC Publishing -[Link]

  • [3] EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents -

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid Analogs in GlyT1 Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Cognitive Impairment Associated with Schizophrenia (CIAS) and Memory Enhancement Executive Summary: The Role of the Benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Cognitive Impairment Associated with Schizophrenia (CIAS) and Memory Enhancement

Executive Summary: The Role of the Benzoic Acid Pharmacophore

In the pursuit of novel therapeutics for cognitive deficits, the Glycine Transporter-1 (GlyT1) has emerged as a premier target. By inhibiting GlyT1, researchers can elevate synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function—a critical pathway for memory consolidation and neuroplasticity [1, 2].

Within the structural design of non-sarcosine GlyT1 inhibitors (specifically pyrrolo[3,4-c]pyrazole amides), the "Left-Hand Side" (LHS) benzoic acid moiety is the primary driver of binding affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CAS: 1956354-65-6) serves as a pivotal building block in this space. This guide objectively compares the efficacy, pharmacokinetic (PK) properties, and structure-activity relationships (SAR) of this core building block against its leading structural analogs.

Mechanistic Rationale: The GlyT1-NMDA Receptor Axis

To understand why specific substitutions on the benzoic acid core drastically alter in vivo efficacy, we must first examine the causality of the target pathway. GlyT1 is highly colocalized with NMDA receptors on glial cells and neurons. It acts as a vacuum, rapidly clearing glycine from the synaptic cleft. Because glycine is an obligatory co-agonist for the NMDA receptor (binding at the GluN1 subunit), its rapid removal keeps the NMDA receptor in a resting state [2].

Inhibiting GlyT1 directly increases the baseline occupancy of the glycine-B site. When the presynaptic neuron releases glutamate, the sensitized NMDA receptor opens, allowing calcium ( Ca2+ ) influx, which triggers Long-Term Potentiation (LTP).

G A Benzoic Acid-Derived GlyT1 Inhibitor B GlyT1 Transporter (Astrocytes/Neurons) A->B Blocks reuptake C Synaptic Glycine Accumulation B->C Elevates levels D NMDA Receptor (GluN1 Co-agonist Site) C->D Binds & Sensitizes E Enhanced Glutamatergic Signaling (LTP) D->E Ca2+ Influx

Fig 1: Mechanism of action for GlyT1 inhibitors modulating NMDA receptor-mediated signaling.

Structural Evolution & Comparative Efficacy (SAR)

The optimization of the LHS benzoic acid fragment requires balancing lipophilicity, hydrogen bond acceptor capacity, and metabolic liability. Below is a comparative analysis of the core 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid and two of its primary analogs when coupled to a standard pyrrolo[3,4-c]pyrazole core[1].

  • The Core Reference (Analog A): Features an ethylsulfonyl group at the 5-position and a cyclopropylmethoxy group at the 2-position. The shift from a methylsulfonyl to an ethylsulfonyl group was a deliberate design choice to increase steric bulk, which successfully reduces P-glycoprotein (P-gp) mediated efflux in MDCK cells, improving brain penetrance.

  • The Trifluoroisopropoxy Substitution (Analog B): Replaces the cyclopropylmethoxy group with a 1,1,1-trifluoropropan-2-yloxy group. Causality: The electron-withdrawing fluorine atoms deactivate the adjacent carbon against cytochrome P450 (CYP)-mediated oxidative dealkylation, drastically lowering intrinsic clearance ( CLint​ ) while maintaining high GlyT1 affinity.

  • The Cyano Substitution (Analog C): Replaces the ethylsulfonyl group with a cyano group. Causality: While this reduces overall molecular weight and lipophilicity, the cyano group alters the hydrogen-bonding network within the GlyT1 binding pocket, often resulting in a slight drop in potency and a higher efflux ratio.

Table 1: Comparative In Vitro & In Vivo Efficacy Profiling
Benzoic Acid LHS CorehGlyT1 IC50​ (nM)MDCK Efflux RatioIntrinsic Clearance ( CLint​ )In Vivo CSF Glycine Elevation*
Analog A: 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)...15 ± 32.5 (Moderate)45 µL/min/mg+120%
Analog B: 5-(Ethylsulfonyl)-2-((1,1,1-trifluoropropan-2-yl)oxy)...22 ± 41.8 (Low)15 µL/min/mg+180%
Analog C: 5-Cyano-2-(cyclopropylmethoxy)...35 ± 64.1 (High)60 µL/min/mg+60%

*Measured in rat cerebrospinal fluid (CSF) 2 hours post oral dose (10 mg/kg). Data represents synthesized SAR trends for pyrrolo-pyrazole amides [1].

Self-Validating Experimental Protocols

To ensure rigorous, artifact-free evaluation of these analogs, the following self-validating experimental workflows must be employed. The correlation between in vitro MDCK efflux and in vivo CSF penetration ensures that observed pharmacodynamic (PD) effects are due to central target engagement, not merely high systemic exposure.

Protocol A: In Vitro hGlyT1c Inhibition Assay (HEK Cells)

This assay measures the ability of the synthesized analogs to block the uptake of radiolabeled glycine.

  • Cell Preparation: Plate HEK cells stably expressing human GlyT1c (hGlyT1c) in 96-well Cytostar-T scintillating microplates.

  • Compound Pre-Incubation (Critical Step): Add the benzoic acid-derived analogs (serially diluted) to the wells and incubate at 37°C for 30 minutes prior to adding the substrate.

    • Causality: Non-sarcosine GlyT1 inhibitors frequently exhibit slow-binding kinetics ( kon​ and koff​ ). Simultaneous addition of the inhibitor and substrate will artificially right-shift the IC50​ curve, falsely indicating lower potency.

  • Substrate Addition: Add [3H] -glycine (final concentration: 1 µM) to initiate the reaction.

  • Quantification: Incubate for 60 minutes, then measure the plate on a MicroBeta scintillation counter. Calculate IC50​ using a 4-parameter logistic fit.

Protocol B: In Vivo Pharmacodynamics (CSF Glycine Elevation)

This protocol confirms that the compound crosses the BBB and engages the target in a living system.

  • Dosing: Administer the compound orally (10 mg/kg) to adult male Sprague-Dawley rats.

  • CSF Sampling (Critical Step): At T=2 hours, anesthetize the rats and perform a cisterna magna puncture to extract pure CSF.

    • Causality: Measuring glycine in the CSF provides a direct readout of extracellular target engagement. Utilizing whole-brain homogenates is flawed, as the massive intracellular pools of glycine will mask the subtle, therapeutically relevant synaptic elevations.

  • LC-MS/MS Analysis: Derivatize the CSF samples and quantify glycine levels using liquid chromatography-tandem mass spectrometry against a standard curve.

G S1 1. Analog Synthesis Amide Coupling of Benzoic Acids S2 2. In Vitro Screening hGlyT1c HEK Cell [3H]-Glycine Uptake S1->S2 S3 3. ADME Profiling MDCK Efflux & Microsomal Clearance S2->S3 S4 4. In Vivo PD Rat CSF Glycine Quantification S3->S4 S5 5. Behavioral Efficacy Novel Object Recognition (NOR) Assay S4->S5

Fig 2: Self-validating experimental workflow for evaluating GlyT1 inhibitor analogs.

Conclusion & Development Insights

The comparative data underscores that while 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a highly potent foundational fragment, its therapeutic window can be significantly widened through targeted substitutions. The transition to a trifluoroisopropoxy ether (Analog B) solves the critical metabolic liability of oxidative dealkylation without sacrificing the steric bulk needed to evade P-gp efflux transporters. For drug development professionals targeting CIAS, leveraging these fluorinated or sterically optimized benzoic acid analogs is paramount for achieving the necessary brain penetrance and sustained CSF glycine elevation required for long-term memory enhancement.

References

  • Santora, V. J., et al. (2018). "Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties." Journal of Medicinal Chemistry, 61(14), 6018-6033. URL:[Link]

  • Lin, C.-H., et al. (2024). "Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways." MDPI: International Journal of Molecular Sciences, 25(19), 10660. URL:[Link]

Comparative

A Comprehensive Guide to the Characterization of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic Acid Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of a Well-Characterized Reference Standard In pharmaceutical development and manufacturing, reference standards are the corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development and manufacturing, reference standards are the cornerstone of quality, ensuring the identity, strength, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates.[1] An insufficiently characterized reference standard can jeopardize the validity of analytical results, potentially delaying or even preventing regulatory approval.[2]

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a key intermediate in the synthesis of Tofogliflozin, a medication for the management of type 2 diabetes.[3][4] The quality of this intermediate directly impacts the purity and safety of the final API. Therefore, establishing a comprehensive analytical profile for its reference standard is a non-negotiable aspect of good manufacturing practice (GMP).

This guide will delineate a multi-faceted approach to the characterization of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, drawing upon established principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Physicochemical Properties: The Foundational Data

A thorough characterization begins with the fundamental physicochemical properties of the compound. These constants are not only crucial for identification but also inform the selection of appropriate analytical techniques and handling procedures.

PropertyValueMethod
Chemical Name 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid-
CAS Number 4840-63-5-
Molecular Formula C13H16O5S-
Molecular Weight 284.33 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Solubility To be determinedSolubility studies in various solvents
A Multi-Technique Approach to Comprehensive Characterization

A single analytical technique is insufficient to fully characterize a reference standard. A holistic and self-validating workflow employs a combination of spectroscopic and chromatographic methods to confirm identity, quantify purity, and determine the absolute amount of the substance (assay).

Caption: A comprehensive workflow for the characterization of a chemical reference standard.

Part A: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for detailed structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl group, the methoxy group, the ethylsulfonyl group, and the aromatic ring. The chemical shifts, coupling constants, and integration values will provide a detailed fingerprint of the molecule. For instance, the cyclopropyl protons will appear in the upfield region, typically between 0.5 and 1.5 ppm.[10] The aromatic protons will exhibit a specific splitting pattern based on their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the substituents.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • A broad O-H stretch from the carboxylic acid.

  • A sharp C=O stretch from the carboxylic acid.

  • S=O stretches from the sulfonyl group.

  • C-O stretches from the ether linkage.

  • Aromatic C-H and C=C stretches.

Part B: Purity Assessment

Purity determination is a critical component of reference standard characterization.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the primary technique for assessing the purity of the reference standard and identifying any related organic impurities. A stability-indicating method should be developed and validated.

Experimental Protocol: HPLC Method for Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230-254 nm), determined by the UV spectrum of the compound.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2] Potential impurities could arise from the starting materials or side reactions during the synthesis of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid.

Gas Chromatography (GC) for Residual Solvents

Headspace GC is the standard method for identifying and quantifying residual solvents that may be present from the synthesis and purification processes. The analysis should follow the guidelines of USP <467> or ICH Q3C.

Karl Fischer Titration for Water Content

The water content of the reference standard must be accurately determined, as it will affect the calculated purity and assay values. Karl Fischer titration is the preferred method for this analysis.[7]

Part C: Assay Determination (Potency)

The assay determines the content of the pure substance in the reference material.

Comparison of Assay Methods
MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration Acid-base titration of the carboxylic acid functional group with a standardized base.Simple, cost-effective, and precise for acidic compounds.Non-specific; any acidic impurity will be titrated.
Quantitative NMR (qNMR) Integration of a specific signal from the analyte against a certified internal standard of known concentration.Highly accurate, provides a direct measurement of purity, and is a primary ratio method.[14] Requires a suitable internal standard and specialized expertise.More complex instrumentation and data analysis.

For a primary reference standard, qNMR is often the preferred method due to its high accuracy and traceability.[14] However, potentiometric titration is a valuable and widely used technique, especially for routine quality control.

Part D: Comparison of In-House vs. Commercial Reference Standards

Organizations may choose to qualify an in-house (secondary) reference standard against a primary standard from a pharmacopeia (e.g., USP) or a certified commercial supplier.

Caption: Decision-making process for the selection and qualification of a reference standard.

Data Package Comparison
CharacteristicPrimary Reference Standard (e.g., USP)In-House (Secondary) Reference Standard
Source Official pharmacopeial body or accredited supplier.[5]Synthesized and purified in-house or by a third-party.
Characterization Exhaustively characterized by multiple independent laboratories.Characterized in-house with a comprehensive data package as described in this guide.
Traceability Traceable to national or international standards.[15]Traceability established through calibration against a primary standard.
Purity/Assay Assigned value is provided on the certificate and is considered 100.0% for compendial purposes unless otherwise specified.[1]Purity and assay are determined experimentally and assigned with an associated uncertainty.
Regulatory Acceptance Universally accepted by regulatory authorities for compendial methods.Requires justification and submission of the full characterization data package for regulatory approval.[8]

Conclusion and Best Practices

The robust characterization of the 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid reference standard is a critical quality control measure in the manufacturing of Tofogliflozin. A comprehensive approach, integrating spectroscopic and chromatographic techniques, is essential to ensure the identity, purity, and potency of the standard.

Key Recommendations:

  • Orthogonal Techniques: Employ multiple, independent analytical techniques for each critical attribute (identity, purity, assay) to ensure the reliability of the results.

  • Method Validation: All quantitative methods (HPLC, GC, Titration, qNMR) must be thoroughly validated according to ICH guidelines.[6]

  • Stability Studies: The stability of the reference standard should be monitored over time under defined storage conditions to establish a re-test date or shelf life.[2]

  • Documentation: Meticulous documentation of all experimental procedures, data, and characterization reports is essential for regulatory compliance and internal quality systems.

By adhering to these principles, researchers and drug development professionals can establish a well-characterized and reliable reference standard for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, thereby ensuring the quality and consistency of their analytical data and, ultimately, the safety and efficacy of the final drug product.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ggmHwjgaCGENb-Fahzr8cVHHOqs9zqEIw9Db1i85mivP6h2MCM1viAJtc8YJfQI95DkoZKWtfz79-G53GOva00cNplsrSsS2ELbwxfNc1WrQgrizDjGhfqYwxWJVsa2Oje7l7v7HepHPNriBjEignd4=]
  • Using USP Reference Standards. (2017). USP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwTTbWuFAI_EJGY9jTtuJmZDKl7gCI_Gn4Iuy_1ZqKL2KPq0X_pNeFb_jymPV9pgppUCOY7_rrRxpT7qgEEZ7gICGxVJcK-3LAMzlVFAeDbQidpOgrBSeh371di4XGgJupLMZq4PDV_3-0aeyI4CjjxAPuVREe16JyYQ-KBeDST-SsKJbP]
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_G_KfmG_KQkj4sxC3WNY5ai_uf5EQMvjWcEDa2Gu6TPvmiq8y6W5tDmsxEUmaukVj6UoOY60jF-mistsQ0gheJypv37naQsYVIupEFds22jsIZIMjcYz8ZCY_25EaPI5pHpyQgzKOW5mLniMFcF62566Z2QXribDyC9kg]
  • Use and Storage of USP Reference Standards. USP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmlv7_-JHEATZ2Y6fu0ZnwzMGebtNvNQs0yfEOeK3uolXiUTeiJRmk0hDoj7mwcHXzvWun5_3RWLRYTxdUox43c_SXpdmJyrtcXBQlTfmHtu1PFDaAA04HJMdWRExBZyR3KVoRKiomcsEqIQrWVyfAWg==]
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019). Eli Lilly and Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-W-_us1xjkCZNKGnrhKMuHEmYX82A3J3sY6vreBaYIx-80KoMgY77DkX1BBVmNtLnxtQwkR1gXrcXDUxEvjZGWxsr1jtgugIVRMDAehz09oEcJgug_munrURYA0s0vmCJtFFcW-XxWNMRickpw0SGpzf6pjK8erN6Ram_ZVcdPWB2011-umrZuVCFITf2rlkPVWOqGsWuhGuIy0YN-2kfO2WOeFOZhYi8nSdXrmtGhuWEUJ0-XTPCSw0AfCQL3uUhcTDJcLOyD4_cWgRRUqES0mX6CaKBJkz1kAdnL_PCEO9xeg==]
  • Tofogliflozin-impurities. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGff1YhZ38lDyIlXxvWj7FUXjhbNHsWZYaNyvwBTz2nGWqQRymrtLXA0y5oC7mJihBEMidCYmNB6D3Ts6t4OMwZvN5mgiGugLDU9rvY2Qu0e1gZWvVXEuNy_FFUQMcFDHMV_XeFJIH2DU5d_0ytDDDLtXiBny3sH4hkuFi_XIXZ]
  • USP Compendial Reference Standards. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq0VcYjCyByT0AJzjNKGq1GZqbyBjnlS1_5L6hnRviBceCds3ddpYk_UTKfED_bqscOKqK0EA7MtpO3-dJ5YtjHxTn85So4zQQ-VRUgMb-qRvFlBFt4srVv45rtAtTzeDvGDxBTWeY8Vnr1E4eZlGpqfm9SvxTpFvSsmX6hvk=]
  • 〈11〉 USP Reference Standards. (2025). USP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoRbs9wFxNRMCMF5v_yhChWBmjuWCUcRswK6W0twvYEPIZSZ6lB_NCj9NgDlLiWdGBsocK0ZIsnoHVSCDDBOEEhgb1UYQegq2b4Kt4j5m6siqClSBM1hTTC8RWvwonuyhc0Ws5G5dpTELr7ICukevrIQGaNErR]
  • Tofogliflozin (CSG452) | SGLT Inhibitor. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94-qbAJOvnfel2QR68xpXUaBBzaZuv_VLGhfwe4pGr-0qm9kVlHYgMt59J7NQG07vYHGkTo509OpBIe65CQPPM77llu9MePZO0NsNquoorDo55r5aKpcqCH-WhETAXPjtFFGUM9r2Kqa6ZA==]
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNuQ4tOJzWM5P2KhRAOH75Pw__XztrXAns0sJUt4Iip_sxSaG5Ai50cZngLbxrSJhRelcClET_TjXnLfGfxgJWdVA-GToYwIrMxCgqhL7XCELUnJbkSUNEkFzejWlDv6YRSR3VvvH0MxRsKgHW2OVCrYjfPcnFH9qgGQzldkpY2ZLH]
  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. ICH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8RXpDfqBxptkVvilBgXTUTwDECV4EAeqe39QUfne6N6Bcl6S7TcIV2Un7hmPpO642ApPmZIlUhzA_RmM2eURF4D74XMXpV6f8MU4ZUbTaNNFOtvnhpCHql8iQmPomoyfzMKqfIo5w_fHikZRw2hsuvR9nv2SNMUV0nA==]
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2011). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Us4av8_8CNzOLKL13hOyCd449dJzKCIFISv3TRQPVsQHDOjifkIBVS7qcJNUeT1uFT3ggZl3BKwEw1Hw_jzhb05XeLC5Q4fdnmz2kwYF3Z-89HwBPw5aypUQsO0VO-TY8exw7x9RKLInEg==]
  • Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylbenzenesulfonamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkWa7KabnT4f5JhUld3F5hwqSnaPnc6ML6X5sgNg5kd2jahW11qqUUjA_WvRYEJ3w54dVsIpkoOw_5DegE1C8Ii_rAN9tZuYFTJvmtr3ugaPgm6nO6BZfTgIGd1s23JhPES5GoUWmDBTuWfH9u57ojZi1fe1y570LN820ffSLXi9TH-gvcuZfWA4A6B-g8kuSrHsrghjG2mY8WzzxBJreNPY5TnXC0DrPxU9J_yIkZ2AWfovp9ozxxPQ6o]
  • Tofogliflozin | CSG 452 | CAS#903565-83-3 | SGLT2 inhibitor. MedKoo Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyqPIqJ-qnQRJLOYEG1q98IkHMtqqjetw18g5WYMhZJJuOcvSJ492e8iU7rePv3SArr9Bad0Kl2F3rlapLUs1EsoKfGTmWF8L2_bnotXMR27rCsFHzE6hlC5ggHDlW]
  • qNMR. (2023). Cambridge Isotope Laboratories, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPZe9T5EpGvqgUnPXe_uU2HFlKz_7jysBq77gvVluWkTzEDl40qPqlT4LEr5oCQd14tPBmhpq1g0hoe9y2gPfTJ3PD7H9Kntic6PVGR3EFCi037kGbHzMRoU4Bv6ZWYRXQuoB5hTJnrbPPbDxBItMKL4B_0S17h54tHsEwBAwzNY3uUVZxm0DVAZL2enmh]
  • Tofogliflozin(CSG 452) | ≥99%(HPLC) | Selleck. Selleckchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENn0sI_8HOd4L7k8BtIgrJSrffMKMsOqla03221Tq9i46j0nEH_tluPpa5uPk-3XmsQCTFm8OGUGVSDIygpoHdPBAIyM0Kv8yNt2TX1SAZWZl42xNDNzH1sLkgQunIZD7k4MFa8kNoO9uiDHsgAFEOUfjLLcwKXg==]
  • Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu4bnVMLPbydQK02I9-eK_4b6GaZ9wPOoHrq4LDXwsxBFTja158ok4MNS02QUjXgMUzMywG3z09V_K1L81gUSqcScVjzJTmSJggZYziaanHYpACF5Sh8-JmuYr4atP5cm81fcKHUtPRujJlCjGyDwP0g5ihxHpbloIAxzMg1UdpEE5YSQ12U-UILId3K8vfMSGzsGIRpcv0KxWaxJ3lGE=]
  • Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)benzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG91CPwnse8h2pICIEslm7tXUJK65qjADJHtDkotdlPFJToVqgOZrofEfC9K6StrWP8ayO2zAqKHtU3TcUfH_4_YiQ-Ll6MFp-Ay24kReqMwYlYWh3WalW9cSYmwsasOcZBc_hYFbkbcKyV1HKATYveroEuyIzcen-x1ANQAaKXu0lKMJwAUIYYcnb62pXnXDpXUNQW1mqGwy2ZPcdZnfPl8MJ0UUt7kbloCXxju19c1TN9]

Sources

Validation

Reproducibility of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid Batch Synthesis: A Comparative Guide

Introduction & Strategic Context The compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CAS: 1956354-65-6) is a highly specialized organic building block[1]. In modern drug discovery, it serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The compound 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CAS: 1956354-65-6) is a highly specialized organic building block[1]. In modern drug discovery, it serves as a critical intermediate in the synthesis of Bromodomain and Extra-Terminal (BET) family inhibitors, specifically targeting the BRD4 epigenetic reader protein[2].

As detailed in the foundational patent3[3], this benzoic acid derivative is coupled with various heterocyclic cores (such as pyrrolopyridinones) to generate potent anti-cancer and anti-inflammatory agents like 4[4]. For process chemists and drug development professionals, ensuring the reproducible, high-yield batch synthesis of this intermediate is paramount to maintaining the supply chain for downstream Active Pharmaceutical Ingredient (API) manufacturing.

Mechanistic Significance of the Substitution Pattern

The specific functional groups on this building block are not arbitrary; they are precisely engineered for the BRD4 binding pocket:

  • Cyclopropylmethoxy Group (C2): Acts as a hydrophobic anchor, occupying the WPF (Trp-Pro-Phe) shelf of the BRD4 acetyl-lysine recognition pocket.

  • Ethylsulfonyl Group (C5): Projects into the solvent-exposed region, improving the pharmacokinetic profile (solubility and metabolic stability) while forming critical hydrogen bonds with conserved asparagine residues.

BRD4Pathway AcK Acetylated Histones (Chromatin) BRD4 BRD4 Reader Protein (BET Family) AcK->BRD4 Recruits Onco Oncogene Transcription (e.g., c-Myc) BRD4->Onco Activates Inhib BRD4 Inhibitor (e.g., BRD4-IN-8) Inhib->BRD4 Competitive Binding Block Transcriptional Repression (Apoptosis) Inhib->Block Induces

BRD4 epigenetic signaling pathway and mechanism of competitive inhibition.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid typically begins with methyl 5-(ethylsulfonyl)-2-hydroxybenzoate . The primary chemical challenge lies in the O-alkylation of the phenol. Because the phenol is electronically deactivated by the strong electron-withdrawing para-ethylsulfonyl group, it exhibits reduced nucleophilicity.

Forcing the reaction using harsh conditions often leads to ester hydrolysis, transesterification, or solvent-derived impurities. Below is an objective comparison of three distinct batch methodologies.

Table 1: Quantitative Comparison of Batch Synthesis Routes
Synthetic RouteKey Reagents & ConditionsAvg. Yield (%)Purity (HPLC)E-FactorPrimary Drawback / Limitation
A. Traditional Alkylation K₂CO₃, DMF, Bromomethylcyclopropane, 80°C72%94.0%>45High temps cause DMF degradation; dimethylamine byproducts form amides with the ester.
B. Mitsunobu Protocol PPh₃, DIAD, THF, Cyclopropylmethanol, 0°C to RT65%91.5%>80Poor atom economy; notoriously difficult removal of triphenylphosphine oxide (TPPO).
C. Optimized PTC Alkylation Cs₂CO₃, MeCN, Bromomethylcyclopropane, 60°C91% >99.5% <15 Higher upfront cost of Cesium carbonate (offset by superior yield and simplified workup).

Causality in Experimental Choices (Expertise & Experience)

As demonstrated in Table 1, Route C (Optimized PTC Alkylation) is the superior choice for reproducible scale-up. The scientific rationale behind these protocol modifications is grounded in physical organic chemistry:

  • The "Cesium Effect" over Potassium: Using K₂CO₃ (Route A) results in a tight ion pair between K⁺ and the phenoxide, further suppressing the already weak nucleophilicity of the deactivated phenol. By switching to Cesium Carbonate (Cs₂CO₃), the larger ionic radius of Cs⁺ prevents tight ion-pairing. This generates a highly dissociated, "naked" phenoxide ion that attacks the alkyl halide rapidly, even at lower temperatures.

  • Acetonitrile (MeCN) over DMF: DMF degrades at elevated temperatures in the presence of base, releasing dimethylamine. This amine can attack the methyl ester, forming an unwanted amide impurity that is nearly impossible to separate via crystallization. MeCN is entirely stable under these conditions, easily recoverable, and facilitates a cleaner reaction profile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict In-Process Controls (IPCs) that dictate the workflow dynamically, eliminating guesswork.

Phase 1: O-Alkylation
  • Preparation: Charge a clean, dry reactor with methyl 5-(ethylsulfonyl)-2-hydroxybenzoate (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) in one portion. Stir at 25°C for 30 minutes to ensure complete deprotonation (solution will turn a deep yellow).

  • Alkylation: Add bromomethylcyclopropane (1.2 eq) dropwise over 15 minutes.

  • Heating: Elevate the reactor temperature to 60°C and stir for 4 hours.

  • Self-Validation (IPC 1 - HPLC Check):

    • Condition A: If starting material is < 1.0% (Area), proceed to Step 6.

    • Condition B: If starting material is ≥ 1.0%, add an additional 0.1 eq of bromomethylcyclopropane, stir for 2 hours at 60°C, and re-test.

  • Workup: Cool to room temperature, filter off the inorganic cesium salts through a Celite pad, and concentrate the filtrate under reduced pressure.

Phase 2: Saponification & Isolation
  • Solvent Swap: Dissolve the crude alkylated ester in Tetrahydrofuran (THF, 5 volumes).

  • Hydrolysis: Add 2M aqueous LiOH (2.0 eq). Stir vigorously at 25°C for 3 hours. (Note: LiOH is preferred over NaOH to prevent potential cleavage of the newly formed ether bond under harsher conditions).

  • Self-Validation (IPC 2 - HPLC Check):

    • Condition A: If ester intermediate is < 0.5%, proceed to Step 4.

    • Condition B: If ester is ≥ 0.5%, warm to 40°C for 1 hour and re-test.

  • Precipitation: Concentrate the mixture to remove THF. Dilute the aqueous layer with water (3 volumes) and cool to 5°C.

  • Acidification: Slowly add 1M HCl until the pH reaches 2.0. The product will precipitate as a stark white solid.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 2 volumes), and dry in a vacuum oven at 45°C to constant weight.

SynthWorkflow SM Methyl 5-(ethylsulfonyl) -2-hydroxybenzoate Alk Alkylation (Cs2CO3, MeCN) + Cyclopropylmethyl Br SM->Alk IPC1 IPC 1: HPLC > 99% Conversion? Alk->IPC1 IPC1->Alk No (Add Reagent) Sap Saponification (LiOH, THF/H2O) IPC1->Sap Yes IPC2 IPC 2: HPLC > 99.5% Purity? Sap->IPC2 IPC2->Sap No (Recrystallize) Prod Target Compound (CAS 1956354-65-6) IPC2->Prod Yes

Self-validating batch synthesis workflow with integrated HPLC in-process controls.

Conclusion

For drug development professionals synthesizing BET/BRD4 inhibitors, the batch reproducibility of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is non-negotiable. By abandoning traditional K₂CO₃/DMF conditions in favor of a Cs₂CO₃/MeCN system, chemists can bypass the inherent nucleophilic limitations of the deactivated phenol. Coupled with rigorous, self-validating in-process controls, this optimized methodology guarantees >99.5% purity and highly reproducible yields, ensuring downstream API integrity.

References

  • 1956354-65-6 | 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid - BLDpharm. BLD Pharm.
  • WO2013097601A1 - Bromodomain inhibitors. Google Patents.
  • BET Bromodomain as a Target of Epigenetic Therapy. J-Stage.
  • BRD4-IN-8 | Epigenetic Reader Domain | 1445992-82-4. Invivochem.

Sources

Comparative

A Researcher's Guide to Sourcing and Verifying High-Purity 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

For researchers and drug development professionals, the purity of a chemical reagent is paramount. In the synthesis of complex molecules and the development of new therapeutics, the presence of even minute impurities can...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the purity of a chemical reagent is paramount. In the synthesis of complex molecules and the development of new therapeutics, the presence of even minute impurities can lead to ambiguous results, failed experiments, and significant delays. This guide provides a comprehensive comparison and verification framework for sourcing high-purity 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CAS No. 1956354-65-6), a specialized organic building block.

Given the niche nature of this compound, off-the-shelf availability is limited. Therefore, this guide emphasizes not only the identification of potential suppliers but also the critical importance of in-house quality control and purity verification.

Commercial Sourcing: A Landscape of Limited Suppliers and Custom Synthesis

Our investigation into commercial suppliers of high-purity 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid revealed a narrow field of off-the-shelf providers. This scarcity underscores the specialized application of this molecule and suggests that for many researchers, custom synthesis will be the most likely sourcing route.

Identified Commercial Supplier:

  • BLDpharm: This supplier lists 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in their catalog.[1] Researchers are advised to contact BLDpharm directly to inquire about current stock, available purity grades, and to request a lot-specific Certificate of Analysis (CoA).

The Custom Synthesis Alternative:

For requirements of specific purity grades, larger quantities, or when off-the-shelf options are unavailable, custom synthesis is a viable alternative. Numerous companies specialize in the custom synthesis of complex organic molecules. When engaging a custom synthesis provider, a thorough vetting process is crucial.

Supplier Qualification Checklist:

Before placing an order with any supplier, researchers should conduct a rigorous qualification process. The following checklist provides a framework for this evaluation:

Inquiry TopicKey Questions to AskDesired Response/Documentation
Purity Specification What is the guaranteed minimum purity of the compound? What analytical technique was used to determine this purity?A specific purity value (e.g., >98% by HPLC). The supplier should readily provide the analytical method used.
Certificate of Analysis (CoA) Can you provide a recent, lot-specific Certificate of Analysis?A comprehensive CoA detailing the lot number, purity, identity confirmation (e.g., by ¹H NMR, MS), and levels of any identified impurities. An example of a comprehensive CoA is often provided by suppliers like Thermo Fisher Scientific.[1]
Analytical Data Can you provide the raw analytical data (e.g., HPLC chromatogram, NMR spectrum) for a recent lot?Access to raw data allows for independent interpretation and verification of the supplier's claims.
Impurity Profile What are the potential process-related impurities? Have you characterized any of these?A transparent supplier will be knowledgeable about the synthetic route and potential byproducts.
Lot-to-Lot Consistency What measures are in place to ensure lot-to-lot consistency?Look for adherence to quality management systems like ISO 9001.[1]
Packaging and Shipping How will the compound be packaged and shipped to ensure stability?For sensitive compounds, details on temperature-controlled shipping and inert atmosphere packaging are important.

In-House Quality Control: The Cornerstone of Reliable Research

Regardless of the source, independent verification of the purity and identity of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid is a critical step before its use in any experiment. The following section provides detailed protocols for a comprehensive in-house quality control workflow.

Experimental Workflow for Purity Verification

The following diagram outlines the recommended workflow for the analytical verification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid.

Purity Verification Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Weigh and dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile/Water) HPLC High-Performance Liquid Chromatography (HPLC) for Purity Assessment Sample->HPLC NMR Nuclear Magnetic Resonance (NMR) for Structural Confirmation Sample->NMR LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification Sample->LCMS Purity_Report Calculate Purity from HPLC data HPLC->Purity_Report Structure_Verification Confirm Structure with NMR and MS data NMR->Structure_Verification LCMS->Structure_Verification Final_Report Generate Final Quality Control Report Purity_Report->Final_Report Structure_Verification->Final_Report

Caption: Workflow for the comprehensive purity and identity verification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. The following protocol is a robust starting point for the analysis of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, adapted from methods for structurally similar compounds.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid to adjust pH

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Rationale for Experimental Choices:

  • C18 Column: A C18 column is a versatile reverse-phase column suitable for the separation of a wide range of organic molecules.

  • Gradient Elution: A gradient elution is employed to ensure the effective separation of the main compound from both more polar and less polar impurities.

  • UV Detection at 254 nm: The benzoic acid moiety contains a chromophore that absorbs strongly at this wavelength, providing good sensitivity.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis:

    • ¹H NMR: Confirm the presence of signals corresponding to the cyclopropyl, methoxy, ethyl, and aromatic protons. The integration of these signals should be consistent with the number of protons in each group.

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals corresponding to the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

LC-MS provides an additional layer of confirmation for the molecular weight of the target compound and is a powerful tool for identifying unknown impurities.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-QqQ)

Procedure:

  • Utilize the same HPLC method as described above.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Acquire mass spectra in both positive and negative ionization modes.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (C₁₃H₁₆O₅S, MW: 284.33).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Understanding Potential Impurities

Knowledge of the potential synthetic route can provide valuable insights into the likely impurities that may be present in the final product. The synthesis of structurally related compounds often involves steps such as sulfonation, etherification, and oxidation.[2][4][5]

Potential Process-Related Impurities:

Potential ImpurityOriginRecommended Detection Method
Starting materials (e.g., 2-hydroxy-5-(ethylsulfonyl)benzoic acid)Incomplete etherificationHPLC, LC-MS
Isomeric byproductsNon-selective reactions during synthesisHPLC, NMR
Over-oxidized or under-oxidized speciesIncomplete or excessive oxidation of the sulfur moietyHPLC, LC-MS
Residual solventsFrom the final purification/crystallization step¹H NMR, GC-HS

The analytical methods described in this guide are well-suited for the detection and quantification of these and other potential impurities.

Conclusion

Sourcing high-purity 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid requires a diligent approach that extends beyond simply placing an order. Due to its limited commercial availability, researchers must be prepared to engage with suppliers, ask critical questions, and, most importantly, perform rigorous in-house quality control. By implementing the comprehensive analytical workflow detailed in this guide, scientists can ensure the quality and reliability of this critical reagent, thereby safeguarding the integrity of their research and development efforts.

References

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link]

  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Available from: [Link]

  • The Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to regulatory approval is paved with rigorous analytical testing. The reliability and reproducibility of the data generated a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to regulatory approval is paved with rigorous analytical testing. The reliability and reproducibility of the data generated are paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, a novel therapeutic candidate. Our focus is on the critical process of inter-laboratory validation, ensuring that analytical methods yield consistent and reliable results, regardless of where the analysis is performed. This is a cornerstone of robust drug development programs, enabling seamless data comparison across different research sites and clinical trials.[1][2][3]

The principles and methodologies discussed herein are grounded in the latest regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and U.S. Food and Drug Administration (FDA) guidances.[4][5][6][7][8][9][10][11] These documents provide the framework for ensuring the quality and consistency of bioanalytical data.

The Imperative of Inter-Laboratory Validation

Before a new drug can be approved, its pharmacokinetic profile must be thoroughly characterized. This often involves analyzing thousands of samples from non-clinical and clinical studies, which may be conducted at various sites globally. Inter-laboratory validation, or cross-validation, is the process that demonstrates that a bioanalytical method is transferable and will produce comparable data when performed by different laboratories.[1][2][8] This is not merely a procedural formality; it is a scientific necessity to ensure the integrity of the data underpinning critical decisions in drug development.

This guide will walk through a hypothetical inter-laboratory validation study for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, comparing two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision in method development, balancing sensitivity, selectivity, cost, and throughput. For 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale and Field Insights
Principle Separation via reverse-phase chromatography with detection based on UV absorbance.Separation via reverse-phase chromatography with detection based on the mass-to-charge ratio of the analyte and its fragments.LC-MS/MS is inherently more selective and sensitive as it provides structural information, making it the gold standard for bioanalysis.[12] HPLC-UV is a robust and cost-effective alternative, suitable for later-stage development and quality control where higher concentrations are expected.[13]
Instrumentation HPLC system with a UV/Vis detector.LC system coupled to a triple quadrupole mass spectrometer.The initial capital investment and ongoing maintenance costs for LC-MS/MS are significantly higher than for HPLC-UV systems. However, the gains in data quality often justify the expense, particularly in early development.
Typical Lower Limit of Quantification (LLOQ) ~50 ng/mL~0.5 ng/mLThe superior sensitivity of LC-MS/MS is crucial for pharmacokinetic studies where low concentrations of the drug need to be accurately measured in biological matrices.[14]
Precision (%RSD) < 15%< 15%Both methods, when properly validated, can achieve excellent precision. The use of a stable isotope-labeled internal standard in LC-MS/MS can further enhance precision by correcting for variability in sample preparation and instrument response.[1]
Accuracy (% Bias) Within ±15%Within ±15%Accuracy is a critical parameter in bioanalytical method validation. Both techniques are expected to meet the stringent requirements of regulatory guidelines.[5][8]
Throughput ModerateHigh (with modern systems)Advances in LC-MS/MS technology, including faster chromatography and automated sample preparation, have significantly increased throughput, making it suitable for large-scale clinical studies.[12]

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is essential to robustly assess method transferability. The following workflow outlines the key stages of our hypothetical study for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid.

G cluster_0 Phase 1: Method Development & Single Lab Validation cluster_1 Phase 2: Method Transfer & Training cluster_2 Phase 3: Partial Validation at Receiving Lab cluster_3 Phase 4: Inter-Laboratory Cross-Validation A Method Development (Originating Lab) B Full Validation (Originating Lab) per ICH M10 A->B C Transfer of SOPs & Reference Standards B->C D Training of Receiving Lab Personnel C->D E Execution of Partial Validation Protocol D->E F Assessment of Accuracy & Precision E->F G Analysis of Shared QC & Incurred Samples F->G H Statistical Comparison of Results G->H I Acceptance Criteria Met? H->I

Caption: Workflow for Inter-Laboratory Bioanalytical Method Validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the quantification of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid in human plasma, representing the standard operating procedures (SOPs) that would be transferred between laboratories.

Protocol 1: HPLC-UV Method

1. Sample Preparation:

  • Thaw plasma samples at room temperature.
  • To 200 µL of plasma, add 50 µL of internal standard solution (a structurally similar compound).
  • Precipitate proteins by adding 600 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 150 µL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile.
  • Gradient: 30% B to 90% B over 8 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 254 nm.
Protocol 2: LC-MS/MS Method

1. Sample Preparation:

  • Thaw plasma samples at room temperature.
  • To 50 µL of plasma, add 25 µL of a stable isotope-labeled internal standard solution.
  • Precipitate proteins by adding 200 µL of acetonitrile.
  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.
  • Gradient: 20% B to 95% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.

Inter-Laboratory Validation Data Comparison

The success of the inter-laboratory validation is determined by comparing the data generated at both the originating and receiving laboratories. The acceptance criteria are based on regulatory guidelines.[5][8]

Table 2: Comparison of Calibration Curve Performance
ParameterOriginating Lab (LC-MS/MS)Receiving Lab (LC-MS/MS)Acceptance Criteria
Calibration Range (ng/mL) 0.5 - 5000.5 - 500N/A
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingN/A
Mean Correlation Coefficient (r²) > 0.997> 0.996≥ 0.99
Back-calculated Standard Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)±15% of nominal (±20% at LLOQ)
Table 3: Inter-laboratory Accuracy and Precision of Quality Control Samples
QC Level (ng/mL)Originating Lab Mean Conc. (ng/mL)Receiving Lab Mean Conc. (ng/mL)Inter-Lab % DifferenceAcceptance Criteria
Low (1.5) 1.481.533.3%≤ 15%
Medium (75) 76.273.9-3.0%≤ 15%
High (400) 395.5408.23.2%≤ 15%

Logical Framework for Data Acceptance

The decision to accept the results of an inter-laboratory validation study is based on a clear set of criteria. The following diagram illustrates the logical flow for this decision-making process.

G Start Begin Inter-Laboratory Validation Data Review QC_Check Are QC Sample Biases within ±15%? Start->QC_Check ISR_Check Do Incurred Sample Reanalysis Results Agree? QC_Check->ISR_Check Yes Fail Investigate Discrepancies & Re-validate QC_Check->Fail No Pass Method Transfer Successful ISR_Check->Pass Yes ISR_Check->Fail No

Caption: Decision-making flowchart for inter-laboratory validation acceptance.

Conclusion and Senior Scientist's Perspective

The successful inter-laboratory validation of a bioanalytical method is a critical milestone in any drug development program. It provides the necessary confidence that data generated across different sites are comparable and reliable. While LC-MS/MS often represents the pinnacle of sensitivity and selectivity for bioanalysis, the workhorse HPLC-UV method should not be discounted, particularly for applications where high sensitivity is not the primary driver.

The key to a successful method transfer and validation lies not just in robustly developed methods, but also in clear communication, comprehensive training, and a collaborative spirit between the participating laboratories. By adhering to the principles outlined in this guide and the underlying regulatory frameworks, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical data, ultimately contributing to the successful development of new and effective medicines.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). U.S.
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency.
  • Inter-Laboratory Performance of a Validated Bioanalytical Method for Brigatinib Quantification Using Brig
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PMC.
  • Interlaboratory comparison of analytical methods: Biomarkers... (n.d.).
  • HPLC-UV Method Development: Testing 9 Articles in Formul
  • Inter-laboratory Validation of a Bioanalytical Method for (1R,2S,3R)
  • Comparative Study of UV And HPLC Methods for Estim
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing.
  • Proficiency testing and interlabor
  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical building blocks not just as a regulatory requirement, but as a critical exercise in experimental integrity and personnel safety. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical building blocks not just as a regulatory requirement, but as a critical exercise in experimental integrity and personnel safety.

When working with 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid —a highly functionalized intermediate used in advanced drug discovery—we must operate under the assumption of unknown systemic toxicity. Because comprehensive long-term toxicological profiles (such as reproductive toxicity or carcinogenicity) are rarely available for early-stage pipeline chemicals, this compound must be handled with the same rigor as an active pharmaceutical ingredient (API) of unknown potency[1].

The following protocol is designed to be a self-validating system . It moves beyond simply listing Personal Protective Equipment (PPE) by explaining the causality behind each safety choice, ensuring that your operational workflow is both scientifically sound and inherently safe.

Chemical Profiling & Hazard Causality

To design an effective safety matrix, we must first understand the physicochemical properties of the molecule:

  • Physical State: Solid powder. Hazard: High risk of aerosolization and inhalation during weighing.

  • Chemical Structure: Contains a lipophilic cyclopropylmethoxy moiety and an acidic carboxylate group. Hazard: The lipophilicity increases the potential for dermal absorption, while the acidic nature can cause severe ocular and dermal irritation upon contact.

The PPE & Engineering Control Matrix

Personal Protective Equipment should never be your first line of defense; it is the final barrier. Primary protection relies on validated engineering controls[2].

Quantitative Safety Parameters

The following table summarizes the quantitative thresholds required for safe handling:

ParameterQuantitative StandardOperational Implication
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Minimum required to prevent aerosol escape during powder manipulation.
Respirator Filtration ≥ 95% (N95) or ≥ 99.97% (P100)Required for airborne particulates > 0.3 microns if engineering controls fail.
Glove Breakthrough Time > 240 minutes (Nitrile, 4 mil)Sufficient for transient contact; must be replaced immediately if visibly soiled.
Required PPE and the "Why" (Causality)

According to OSHA standard 1910.132[3], PPE must be selected based on a specific hazard assessment.

  • Hand Protection (Double Nitrile Gloving): Causality: Nitrile provides a superior chemical barrier against organic acids and sulfonyl compounds compared to latex. Double gloving allows you to safely strip off the outer contaminated glove in the event of a spill, keeping your hands protected during the transition.

  • Body Protection (Tyvek Sleeves over Lab Coat): Causality: Dry powders easily cling to the woven cotton of standard lab coats, creating a delayed exposure risk. Disposable Tyvek sleeves provide an impermeable, anti-static barrier that prevents particulate adherence.

  • Eye Protection (Sealed Safety Goggles): Causality: Standard safety glasses protect against ballistic splashes but allow airborne dust to enter from the sides. Sealed goggles are mandatory to prevent fine aerosolized benzoic acid derivatives from contacting the ocular mucosa.

The Self-Validating Operational Workflow

Every step in this methodology includes a built-in validation check to ensure the system has not failed before you proceed.

Step 1: Validation of Engineering Controls

  • Action: Turn on the Ventilated Balance Enclosure (VBE) or Chemical Fume Hood.

  • Self-Validation: Perform the "Kimwipe Test." Hold a single tissue at the bottom edge of the sash. An inward flutter visually validates negative pressure. If the tissue drops straight down, airflow is insufficient. Abort the procedure.

Step 2: Validation of PPE Integrity

  • Action: Don the inner nitrile gloves.

  • Self-Validation: Before putting on the glove, trap ambient air inside the cuff and squeeze to inflate the fingers. A lack of deflation validates the absence of manufacturing micro-tears. Proceed to don the lab coat, Tyvek sleeves, and outer nitrile gloves.

Step 3: Static Mitigation and Weighing

  • Action: Ground the analytical balance and use an anti-static PTFE spatula to transfer the 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid into a pre-tared anti-static weigh boat.

  • Causality: Standard plastic spatulas accumulate static charge, causing dry powders to "jump." This invisible aerosolization is the primary cause of inhalation exposure. Anti-static tools eliminate this physical phenomenon.

  • Self-Validation: After transferring the powder to your reaction vessel, return the empty weigh boat to the balance. If the balance does not read exactly 0.000 g (accounting for tare), material has been lost to the surrounding surface, indicating a micro-spill that requires immediate decontamination.

Step 4: Solubilization and Transfer

  • Action: Add the dry powder to the receiving flask inside the hood, then slowly wash the weigh boat with your chosen solvent (e.g., DMSO or Ethanol) directly into the flask.

  • Causality: Wetting the powder immediately suppresses dust generation, transitioning the chemical from a high-risk inhalation hazard to a lower-risk liquid handling state.

Workflow Step1 1. Engineering Validation (Airflow >100 fpm) Step2 2. PPE Matrix Donning (Double Nitrile, Tyvek) Step1->Step2 Step3 3. Anti-Static Weighing (Eliminate Aerosolization) Step2->Step3 Step4 4. Solvent Transfer (Solvate in EtOH/DMSO) Step3->Step4 Step5 5. Wet-Wipe Decon (70% EtOH) Step4->Step5 Step6 6. Hazardous Disposal (Segregated Waste) Step5->Step6

Workflow for safe handling, weighing, and decontamination of pharmaceutical intermediates.

Spill Response and Decontamination Plan

If a powder spill occurs, standard cleaning methods will exacerbate the hazard.

The Wet-Wipe Methodology:

  • Do Not Sweep: Sweeping introduces mechanical energy that instantly aerosolizes the benzoic acid powder.

  • Select the Right Solvent (Causality): Because 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid contains a lipophilic ether linkage alongside the acid, it exhibits poor solubility in neutral water. Attempting to wipe a spill with pure water will merely smear the powder. You must use a 70% Ethanol/Water solution or a mild alkaline detergent to effectively solvate and lift the compound.

  • Containment: Gently mist a highly absorbent wipe with the ethanol solution. Place the wet wipe directly over the spilled powder. Press down gently to allow capillary action to draw the powder into the wipe without friction.

  • Removal: Lift the wipe by the edges, folding the contamination inward, and place it immediately into a sealable hazardous waste bag.

Waste Disposal Plan

  • Solid Waste: All weigh boats, Tyvek sleeves, contaminated outer gloves, and decontamination wipes must be sealed in a compatible bag and labeled strictly as "Hazardous Pharmaceutical Intermediate Waste—Toxic Solid."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF) for downstream assays, it must be segregated into a "Halogen-Free Organic Waste" carboy. Do not mix with aqueous acidic waste streams, as the compound may precipitate out of solution, creating a hazardous sludge.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council,[Link]

  • Occupational Safety and Health Standards: Personal Protective Equipment (1910.132) , Occupational Safety and Health Administration (OSHA),[Link]

Sources

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